N-Methyltyramine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
4-[2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-6-8-2-4-9(11)5-3-8;/h2-5,10-11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZSSRZVHCKFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
370-98-9 (Parent) | |
| Record name | N-Methyltyramine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50156642 | |
| Record name | Phenol, p-(2-(methylamino)ethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13062-76-5 | |
| Record name | Phenol, 4-[2-(methylamino)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13062-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyltyramine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, p-(2-(methylamino)ethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLTYRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMF2Z5E3WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of N-Methyltyramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyltyramine (NMT), a biogenic amine and protoalkaloid, has garnered significant interest within the scientific community due to its presence across a diverse range of plant species and its notable pharmacological activities. As a substituted phenethylamine, it is structurally analogous to other critical biogenic amines such as tyramine. This document serves as a comprehensive technical guide, consolidating current knowledge on the natural occurrence, biosynthesis, and analytical methodologies pertaining to N-methyltyramine. It aims to provide a detailed resource for professionals engaged in natural product research, pharmacology, and drug development.
Introduction
N-methyltyramine, chemically known as 4-hydroxy-N-methylphenethylamine, is a naturally occurring compound first isolated from germinating barley (Hordeum vulgare) in 1950.[1] Its distribution in the plant kingdom is widespread, often found alongside its precursor, tyramine, and its N,N-dimethylated derivative, hordenine.[1] The concentration of NMT can vary significantly depending on the plant species, the specific part of the plant, and its developmental stage.[1] This guide provides a detailed overview of the primary botanical sources of NMT, quantitative data on its concentration, experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.
Natural Distribution and Quantitative Analysis
N-methyltyramine has been identified in a variety of plant families. The most well-documented sources include members of the Poaceae (grasses), Rutaceae (citrus), and Fabaceae (legumes) families.[2] The following table summarizes the quantitative data of N-methyltyramine concentrations found in several key plant sources.
| Plant Species | Family | Plant Part | Concentration (µg/g) |
| Hordeum vulgare (Barley) | Poaceae | Raw Barley | ~5[1] |
| Green Malts | ~21[1] | ||
| Kilned Malts | ~27[1] | ||
| Green Malt Roots | ~1530[1] | ||
| Kilned Malt Roots | ~1960[1] | ||
| Citrus aurantium (Bitter Orange) | Rutaceae | Ripe Fruit Extract | ~180[1][3] |
| Acacia rigidula (Blackbrush Acacia) | Fabaceae | Leaves | 240 - 1240[1] |
| Acacia berlandieri | Fabaceae | Leaves | 190 - 750[1] |
| Acacia schweinfurthia | Fabaceae | Seeds | 440[1] |
Biosynthesis of N-Methyltyramine
N-methyltyramine is biosynthesized from the amino acid L-tyrosine. The pathway involves two primary enzymatic steps: a decarboxylation followed by a methylation. In plants, the N-methylation of tyramine is catalyzed by the enzyme tyramine N-methyltransferase.[4][5]
Biosynthetic pathway of N-methyltyramine from L-tyrosine.
Experimental Protocols
The extraction, isolation, and quantification of N-methyltyramine from plant matrices require robust and validated methodologies. The following sections detail common experimental protocols.
General Extraction Protocol from Plant Material
This protocol outlines a general procedure for the extraction of N-methyltyramine from dried and powdered plant tissues.[1]
Methodology:
-
Sample Preparation: The plant material is dried to a constant weight and finely ground to increase the surface area for extraction.
-
Acid Extraction: The powdered material is extracted with an acidic solution (e.g., 0.1 M HCl or 1% acetic acid in ethanol) to protonate the alkaloids, rendering them soluble in the aqueous or polar phase.[1][6]
-
Filtration: The mixture is filtered to separate the solid plant debris from the liquid extract containing the alkaloids.[1]
-
Basification: The pH of the filtrate is adjusted to a basic range (pH 9-11) using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.[1]
-
Solvent Partitioning (Liquid-Liquid Extraction): The basified aqueous solution is then extracted with an immiscible organic solvent (e.g., chloroform, dichloromethane, or diethyl ether). The deprotonated N-methyltyramine partitions into the organic layer. This step is typically repeated multiple times to ensure complete extraction.[1]
-
Concentration: The organic solvent is evaporated under reduced pressure to yield a crude alkaloid extract.[1]
Analytical Quantification by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of N-methyltyramine in complex botanical extracts.[3]
Methodology:
-
Sample Preparation: The crude extract is dissolved in a suitable solvent, typically the initial mobile phase, and filtered through a 0.22 µm syringe filter to remove any particulate matter.[3]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly employed for the separation of phenethylamines.[1][3]
-
Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid). The formic acid aids in protonating the analyte for better ionization and improves peak shape.[3]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[3]
-
Injection Volume: 5-10 µL of the prepared sample is injected.[3]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is used as N-methyltyramine readily forms a protonated molecule [M+H]+.[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the protonated N-methyltyramine) and one or more of its characteristic product ions after fragmentation. For N-methyltyramine (C9H13NO, exact mass: 151.10), the precursor ion would be m/z 152.1.[3]
-
-
Quantification: A calibration curve is constructed using certified reference standards of N-methyltyramine at a series of known concentrations. The concentration of N-methyltyramine in the sample is determined by comparing its peak area to the calibration curve.[1][3]
Experimental and Analytical Workflow
The following diagram illustrates a generalized workflow for the extraction, isolation, and quantification of N-methyltyramine from a plant source.
Workflow for N-methyltyramine analysis.
Conclusion
This technical guide has provided a detailed overview of the natural sources of N-methyltyramine hydrochloride, with a focus on quantitative data and established experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential applications of this interesting biogenic amine. The provided methodologies and biosynthetic pathways offer a foundational understanding for future research endeavors.
References
N-Methyltyramine Hydrochloride: A Comprehensive Technical Guide on its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyltyramine (NMT) hydrochloride, a protoalkaloid found in various plants and endogenously in humans, is the N-methylated analog of the well-known biogenic trace amine, tyramine.[1][2] Its structural similarity to catecholamines has led to its investigation as a sympathomimetic agent. This technical guide provides an in-depth review of the pharmacology and toxicology of N-Methyltyramine hydrochloride, focusing on its complex mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological profile. NMT exhibits a multifaceted interaction with the adrenergic system, acting as an antagonist at α2-adrenergic receptors and an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1][3][4] These actions result in a range of physiological effects, including the modulation of neurotransmitter release, influence on glucose and lipid metabolism, and effects on gastrointestinal motility. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction
N-Methyltyramine (NMT), chemically known as 4-hydroxy-N-methylphenethylamine, is a naturally occurring compound found in plants such as bitter orange (Citrus aurantium) and germinating barley.[1][2] It is also synthesized in the human body from tyramine by the enzyme phenylethanolamine N-methyltransferase.[1] As a trace amine, it shares pharmacological properties with other biogenic amines that play a role in neurotransmission.[1] The hydrochloride salt of NMT is a common form used in research and dietary supplements due to its increased stability and solubility.[1] This guide aims to provide a detailed technical overview of the current scientific understanding of this compound's pharmacological and toxicological characteristics.
Pharmacology
The pharmacological effects of this compound are complex, arising from its interactions with multiple receptor systems and its influence on neurotransmitter dynamics.
Mechanism of Action
NMT's primary mechanism of action involves the modulation of adrenergic and trace amine receptors.
-
α2-Adrenergic Receptor Antagonism: NMT acts as an antagonist at α2-adrenergic receptors.[1][3][4] These presynaptic autoreceptors typically provide negative feedback on norepinephrine release. By blocking these receptors, NMT inhibits this feedback loop, leading to an increased release of norepinephrine from sympathetic nerve endings.[4]
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: NMT is an agonist of the human Trace Amine-Associated Receptor 1 (TAAR1).[1][2] TAAR1 is a G-protein coupled receptor that, upon activation, can modulate the activity of monoamine transporters and influence neurotransmitter levels.[4][5]
-
Indirect Sympathomimetic Effects: Through its actions on α2-adrenergic receptors and potentially TAAR1, NMT indirectly increases the concentration of norepinephrine in the synaptic cleft, contributing to its sympathomimetic effects.[4] Subcutaneous administration of NMT hydrochloride in mice has been shown to enhance the release of norepinephrine from the heart.[1]
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action and are summarized in the table below.
| Parameter | Effect | Species/Model | Quantitative Data | Reference(s) |
| Receptor Binding | α2-Adrenoceptor Antagonism | Rat Brain | IC₅₀ = 5.53 µM | [3] |
| Receptor Activation | TAAR1 Agonism | Human | EC₅₀ ≈ 2 µM | [1] |
| Cardiovascular | Pressor Effect | Dog | 1/140th the potency of epinephrine | [1][2] |
| Metabolic | Inhibition of Lipolysis | Isolated Rat and Human Adipocytes | Inhibits isoprenaline-induced lipolysis at 5.8 µM | [6] |
| Stimulation of Glucose Uptake | Human Adipocytes | Stimulatory at 0.01–1 mM | ||
| Gastrointestinal | Inhibition of Small Intestinal Propulsion | Mouse | - | |
| Neurotransmitter Release | Enhanced Norepinephrine Release | Mouse Heart | 36% increase over control with 10 mg/kg s.c. | [1] |
Pharmacokinetics
Limited pharmacokinetic data is available for N-Methyltyramine. Studies in rats have shown that over 90% of an orally administered dose is absorbed in the small intestine.
Signaling Pathways
This compound exerts its effects through distinct G-protein coupled receptor (GPCR) signaling pathways.
α2-Adrenergic Receptor Signaling
As an antagonist at the Gi-coupled α2-adrenergic receptor, NMT blocks the inhibitory signal that would normally be transduced upon agonist binding. This prevents the inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular levels of cyclic AMP (cAMP) and promoting the release of norepinephrine.
TAAR1 Receptor Signaling
As an agonist at the Gs-coupled TAAR1 receptor, NMT initiates a signaling cascade that leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This can influence the function of monoamine transporters.
Toxicology
The toxicological profile of this compound is not extensively characterized, particularly regarding chronic exposure. The available data on acute toxicity are summarized below.
| Parameter | Route of Administration | Species | Value | Reference(s) |
| LD₅₀ | Intraperitoneal | Mouse | 780 mg/kg | |
| LD₅₀ | Intravenous | Mouse | 275 mg/kg | |
| Acute Toxicity | Oral | - | Harmful if swallowed | [7][8] |
| Skin Irritation | Dermal | - | Causes skin irritation | [7][8] |
| Eye Irritation | Ocular | - | Causes serious eye irritation | [7][8] |
| Respiratory Irritation | Inhalation | - | May cause respiratory irritation | [7][8] |
It is important to note that N-Methyltyramine is banned by the World Anti-Doping Agency (WADA) for use in competitive sports. The US Food and Drug Administration (FDA) has also expressed caution regarding its use in dietary supplements.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound.
α2-Adrenergic Receptor Competitive Binding Assay
This assay determines the binding affinity of NMT for α2-adrenergic receptors.
Protocol Outline:
-
Tissue Preparation: Homogenize rat brain tissue in an ice-cold lysis buffer.
-
Membrane Isolation: Isolate the cell membranes, which contain the receptors, through differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the membrane preparation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled α2-adrenergic receptor ligand (e.g., [³H]p-aminoclonidine) and varying concentrations of unlabeled N-Methyltyramine.
-
Filtration: Rapidly filter the incubation mixture to separate the receptor-bound radioligand from the free radioligand.
-
Scintillation Counting: Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of NMT and determine the IC₅₀ value using non-linear regression analysis.[9]
In Vitro Lipolysis Assay in Isolated Adipocytes
This assay measures the effect of NMT on fat breakdown in isolated fat cells.
Protocol Outline:
-
Adipocyte Isolation: Isolate adipocytes from adipose tissue (e.g., rat epididymal fat pads) by collagenase digestion.
-
Incubation: Incubate the isolated adipocytes in a buffer containing a lipolytic agent (e.g., isoprenaline) with and without varying concentrations of N-Methyltyramine.
-
Glycerol Measurement: After the incubation period, measure the concentration of glycerol released into the buffer, which is an indicator of lipolysis.
-
Data Analysis: Compare the amount of glycerol released in the presence of NMT to the control conditions to determine its effect on lipolysis.
Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay assesses the impact of NMT on glucose transport into fat cells.
Protocol Outline:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Serum Starvation: Before the assay, serum-starve the differentiated adipocytes.
-
Incubation: Incubate the cells with varying concentrations of N-Methyltyramine.
-
Glucose Uptake Measurement: Add a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for a short period.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity to quantify glucose uptake.
-
Data Analysis: Compare the glucose uptake in NMT-treated cells to control cells.[10]
In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)
This in vivo assay evaluates the effect of NMT on the rate of passage of a non-absorbable marker through the gastrointestinal tract in mice.
Protocol Outline:
-
Animal Fasting: Fast the mice for a defined period before the experiment.[11][12]
-
Drug Administration: Administer this compound or a vehicle control to the mice (e.g., by oral gavage or intraperitoneal injection).
-
Charcoal Meal Administration: After a set time, administer a charcoal meal (a suspension of charcoal in a viscous solution) to all animals.[13][14]
-
Euthanasia and Dissection: At a predetermined time after the charcoal meal, euthanize the animals and carefully dissect the small intestine.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis: Calculate the gastrointestinal transit as the percentage of the total length of the small intestine traversed by the charcoal front. Compare the transit in the NMT-treated group to the control group.[13][14]
Conclusion
This compound is a pharmacologically active compound with a complex and multifaceted mechanism of action. Its dual role as an α2-adrenergic receptor antagonist and a TAAR1 agonist results in a range of sympathomimetic effects, including modulation of norepinephrine release and downstream physiological responses. While it has been investigated for its potential effects on metabolism and other bodily functions, its toxicological profile, particularly concerning chronic exposure, requires further investigation. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and related compounds. A thorough understanding of its pharmacology and toxicology is essential for the safe and effective development of any potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 3. Antagonistic effect of N-methyltyramine on alpha2-adrenoceptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAAR1 - Wikipedia [en.wikipedia.org]
- 5. TAAR1-Dependent and -Independent Actions of Tyramine in Interaction With Glutamate Underlie Central Effects of Monoamine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
- 11. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
endogenous function of N-Methyltyramine hydrochloride
An In-depth Technical Guide on the Endogenous Function of N-Methyltyramine Hydrochloride
Introduction
N-Methyltyramine (NMT), chemically known as 4-hydroxy-N-methylphenethylamine, is a naturally occurring protoalkaloid and trace amine found endogenously in humans and widely distributed in various plant species.[1][2][3] As an N-methylated analog of tyramine, it shares numerous pharmacological properties with other biogenic amines.[1] Biosynthetically, NMT is derived from L-tyrosine and is involved in several physiological processes.[4] In research and commercial applications, it is often prepared as a hydrochloride salt (N-Methyltyramine HCl) to enhance its stability and solubility in aqueous solutions.[1][5]
This technical guide provides a comprehensive overview of the endogenous functions of N-Methyltyramine, detailing its biosynthesis, mechanisms of action, physiological roles, and associated experimental protocols for its study.
Biosynthesis and Metabolism
N-Methyltyramine is synthesized in both plants and animals from the amino acid L-tyrosine through a two-step enzymatic process.
-
Decarboxylation: L-tyrosine is first decarboxylated to form tyramine.
-
N-methylation: Tyramine is subsequently N-methylated to yield N-Methyltyramine. This step is catalyzed by tyramine N-methyltransferase in plants like barley, and by phenylethanolamine N-methyltransferase (PNMT) in humans, the same enzyme responsible for converting norepinephrine to epinephrine.[1][3][4]
In plants, NMT can be further methylated to form hordenine (N,N-dimethyltyramine).[4] In humans, NMT is metabolized in the liver, a key site for first-pass metabolism, and is a competitive substrate for monoamine oxidase (MAO).[1][6]
Pharmacodynamics and Mechanism of Action
N-Methyltyramine exerts its physiological effects primarily through interactions with two G protein-coupled receptors (GPCRs), where it exhibits a dual mechanism of action.
α2-Adrenoceptor Antagonism
NMT functions as an antagonist at α2-adrenergic receptors.[2][7][8][9] These receptors are coupled to the inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the α2-adrenoceptor, NMT prevents this inhibitory action, which can lead to an increase in norepinephrine release from nerve terminals, as these receptors are often presynaptic autoreceptors that regulate neurotransmitter release.[10]
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
In contrast to its action on α2-adrenoceptors, NMT is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][10] TAAR1 is coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent downstream signaling. This mechanism is shared with its parent compound, tyramine.[1]
Summary of Physiological Functions
The dual action of NMT on α2-adrenoceptors and TAAR1 contributes to its diverse physiological effects.
-
Gastrointestinal Function: NMT is a potent stimulator of gastrin and pancreatic secretions.[1][7][8] This action enhances appetite and the digestion of food.[7][8]
-
Cardiovascular Effects: NMT exhibits pressor (blood pressure-increasing) effects, which are thought to be mediated by stimulating the release of norepinephrine rather than by direct catecholamine mimicry.[1][4]
-
Metabolic Effects: While sometimes included in weight-loss supplements, scientific evidence indicates NMT is a modest inhibitor of lipolysis (fat breakdown).[8][11] Specifically, it has been shown to inhibit isoprenaline-induced lipolysis in both rat and human adipocytes.[12] It may also stimulate glucose uptake in fat cells, though this effect is observed at high concentrations.[3]
-
Neurological Effects: Through its influence on norepinephrine, NMT can act as a mild stimulant, potentially increasing alertness and focus.[13][14]
Quantitative Data
The following table summarizes key quantitative data regarding the pharmacological activity of N-Methyltyramine.
| Parameter | Receptor / System | Value | Species / Model | Reference |
| IC₅₀ | α2-Adrenoceptor | ~5.5 x 10⁻⁶ M | Rat Brain | [1][9] |
| EC₅₀ | Human TAAR1 | ~2 µM | Recombinant Cells | [1] |
| ED₅₀ | Gastrin Release | ~10 µg/kg | Rat (in vivo) | [1] |
| Lipolysis | Isoprenaline-induced | Inhibition at 5.8 µM | Rat & Human Adipocytes | [12] |
| LD₅₀ | Toxicity | 780 mg/kg | Mouse (Intraperitoneal) | [4] |
| LD₅₀ | Toxicity | 275 mg/kg | Mouse (Intravenous) | [4] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of NMT's bioactivity.
Protocol 1: Competitive Radioligand Binding Assay for α2-Adrenoceptor
This protocol determines the binding affinity (IC₅₀) of NMT for the α2-adrenoceptor by measuring its ability to compete with a known radioligand.
Materials:
-
Receptor Source: Rat brain tissue homogenate or cultured cells stably expressing α2-adrenoceptors.
-
Radioligand: [³H]p-aminoclonidine (a high-affinity α2-adrenoceptor agonist).
-
Competitor: this compound, serially diluted.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂.
-
Non-Specific Binding (NSB) Control: 10 µM of an unlabeled α2-ligand (e.g., RX821002).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and compatible scintillation fluid.
Methodology:
-
Tissue/Cell Preparation: Prepare a membrane suspension from the receptor source via homogenization and centrifugation. Resuspend the final pellet in the assay buffer to a specific protein concentration (e.g., 100-200 µ g/assay tube).
-
Assay Setup: In triplicate, prepare assay tubes for:
-
Total Binding (TB): Receptor + Buffer + [³H]p-aminoclonidine.
-
Non-Specific Binding (NSB): Receptor + NSB Control + [³H]p-aminoclonidine.
-
Competition: Receptor + varying concentrations of NMT + [³H]p-aminoclonidine.
-
-
Incubation: Add the receptor preparation, NMT or buffer, and finally the radioligand to the tubes. Incubate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding (SB) = TB (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the logarithm of the NMT concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value of NMT.
-
Protocol 2: Functional Assay for TAAR1 Activation (cAMP Measurement)
This protocol assesses the functional agonism of NMT at TAAR1 by measuring its ability to stimulate cAMP production.
Materials:
-
Cell Line: A host cell line (e.g., HEK293) stably or transiently transfected with a plasmid encoding human TAAR1.
-
Cell Culture Medium: Standard medium (e.g., DMEM) supplemented with FBS and antibiotics.
-
Stimulation Buffer: HBSS or PBS containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist: this compound, serially diluted.
-
cAMP Detection Kit: A commercial kit for cAMP measurement (e.g., HTRF, ELISA, or LANCE).
Methodology:
-
Cell Culture: Plate the TAAR1-expressing cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Pre-incubation: Aspirate the culture medium and wash the cells with buffer. Add the stimulation buffer containing the phosphodiesterase inhibitor and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of NMT to the wells. Include a vehicle control (buffer only) and a positive control (e.g., a known TAAR1 agonist). Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by adding the lysis buffer provided in the cAMP detection kit.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the NMT concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value (the concentration of NMT that produces 50% of the maximal response).[10]
-
Conclusion
N-Methyltyramine is an endogenous trace amine with a complex pharmacological profile, acting as an α2-adrenoceptor antagonist and a TAAR1 agonist. These dual actions result in multifaceted physiological effects, including the stimulation of gastrointestinal secretions, modulation of cardiovascular tone via norepinephrine release, and inhibition of stimulated lipolysis. The hydrochloride salt is the preferred form for research due to its enhanced solubility and stability. The experimental protocols and quantitative data presented herein provide a foundational guide for researchers and drug development professionals investigating the therapeutic potential of this bioactive compound.
References
- 1. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Multiple Direct Effects of the Dietary Protoalkaloid N-Methyltyramine in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. oasishealth.app [oasishealth.app]
- 6. Human Metabolome Database: Showing metabocard for N-Methyltyramine (HMDB0003633) [hmdb.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A review of the receptor binding and pharmacological effects of N-methyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A review of the receptor binding and pharmacological effects of N-methyltyramine PMID: 25274429 | MCE [medchemexpress.cn]
- 12. caymanchem.com [caymanchem.com]
- 13. caringsunshine.com [caringsunshine.com]
- 14. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Receptor Binding Profile of N-Methyltyramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyltyramine (NMT), a naturally occurring biogenic amine, has garnered interest within the scientific community for its potential pharmacological effects. This technical guide provides a comprehensive overview of the receptor binding profile of N-Methyltyramine hydrochloride, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential and mechanism of action of N-Methyltyramine.
Introduction
N-Methyltyramine (NMT) is a protoalkaloid found in various plant species and is structurally related to other trace amines. Its pharmacological activity is complex, involving interactions with multiple receptor systems. Understanding the specific binding affinities and functional activities of NMT at these receptors is crucial for elucidating its physiological roles and assessing its potential as a therapeutic agent. This guide focuses on the hydrochloride salt of NMT, a common form used in research due to its stability and solubility.
Quantitative Receptor Binding and Functional Data
The interaction of this compound with various receptor systems has been characterized through a combination of radioligand binding assays and functional assays. The following tables summarize the available quantitative data, providing a comparative overview of NMT's affinity and functional potency at key receptors.
Adrenergic Receptor Profile
N-Methyltyramine exhibits a notable interaction with the adrenergic system, primarily characterized by its antagonistic activity at α2-adrenoceptors. Functional assays across a broad panel of human adrenergic receptor subtypes indicate a general lack of agonistic activity.
Table 1: N-Methyltyramine Adrenergic Receptor Binding and Functional Data
| Receptor Subtype | Assay Type | Species | Cell Line/Tissue | Value | Unit | Reference |
| α2-adrenoceptor | Radioligand Binding (Antagonist) | Rat | Brain | IC50 = 5.53 | µM | [1][2] |
| α1A-adrenoceptor | Functional (Agonist) | Human | Chem-1 | No activation up to 300 µM | - | |
| α1B-adrenoceptor | Functional (Agonist) | Human | Chem-1 | No activation up to 300 µM | - | |
| α1D-adrenoceptor | Functional (Agonist) | Human | Chem-1 | No activation up to 300 µM | - | |
| α2A-adrenoceptor | Functional (Agonist) | Human | Chem-1 | No activation up to 300 µM | - | |
| α2B-adrenoceptor | Functional (Agonist) | Human | HEK293 | No activation up to 300 µM | - | |
| β1-adrenoceptor | Functional (Agonist) | Human | Chem-1 | No activation up to 300 µM | - | |
| β2-adrenoceptor | Functional (Agonist) | Human | Chem-1 | No activation up to 300 µM | - |
Dopamine Receptor Profile
The interaction of N-Methyltyramine with the dopaminergic system has been investigated, with specific data available for the D2 receptor.
Table 2: N-Methyltyramine Dopamine Receptor Binding Data
| Receptor Subtype | Assay Type | Species | Cell Line/Tissue | Value | Unit | Reference |
| D2 | Radioligand Binding | - | - | Ki = 31.3 | µM | [3] |
Trace Amine-Associated Receptor 1 (TAAR1) Profile
N-Methyltyramine is a known agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a key receptor for many biogenic amines.
Table 3: N-Methyltyramine TAAR1 Functional Data
| Receptor Subtype | Assay Type | Species | Cell Line/Tissue | Value | Unit | Reference |
| TAAR1 | Functional (Agonist) | Human | - | EC50 = 23 | µM |
Serotonin Receptor Profile
Currently, there is limited direct quantitative binding or functional data available for the interaction of N-Methyltyramine with specific serotonin receptor subtypes. However, some studies suggest that N-methylated tryptamines, which are structurally related to NMT, can interact with the serotonin system, particularly the 5-HT2A receptor[4]. Further research is required to fully characterize the serotonergic profile of NMT.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand the context of the data and potentially replicate the findings.
α2-Adrenoceptor Radioligand Binding Assay (Koda et al., 1999)
-
Objective: To determine the inhibitory effect of N-Methyltyramine on radioligand binding to α2-adrenoceptors.
-
Tissue Preparation: Male ddY mice were decapitated, and the brains were rapidly removed. The cerebral cortex was dissected and homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate was centrifuged at 50,000 x g for 20 minutes. The resulting pellet was washed by resuspension in fresh buffer and centrifuged again. The final pellet was resuspended in the incubation buffer.
-
Radioligand: [3H]p-aminoclonidine, a selective α2-adrenoceptor agonist.
-
Assay Conditions: The incubation mixture (final volume 0.25 mL) contained the membrane preparation (0.2 mg protein), [3H]p-aminoclonidine (0.4 nM), and various concentrations of N-Methyltyramine (10⁻⁸ to 10⁻³ M). The incubation was carried out at 25°C for 30 minutes.
-
Termination and Measurement: The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters. The filters were then washed three times with 5 mL of ice-cold buffer. The radioactivity retained on the filters was measured by liquid scintillation spectrometry.
-
Data Analysis: The concentration of N-Methyltyramine that inhibited 50% of the specific binding of [3H]p-aminoclonidine (IC50) was determined by non-linear regression analysis.
Dopamine D2 Receptor Radioligand Binding Assay (Sommer et al., 2019)
-
Objective: To determine the binding affinity (Ki) of N-Methyltyramine for the human dopamine D2 receptor.
-
Cell Line: CHO cells stably expressing the human dopamine D2 receptor.
-
Membrane Preparation: Membranes from the CHO cells were prepared according to standard protocols.
-
Radioligand: Not explicitly stated in the abstract, but a common radioligand for D2 receptor binding assays is [3H]spiperone or [3H]raclopride.
-
Assay Conditions: A competitive binding assay was performed. The assay mixture contained the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of N-Methyltyramine.
-
Data Analysis: The IC50 value was determined from the competition curve, and the Ki value was calculated using the Cheng-Prusoff equation. The reported Ki for N-methyltyramine was 31.3 µM[3].
Human Adrenergic and TAAR1 Receptor Functional Assays (van der Velde et al., 2024)
-
Objective: To determine the functional agonistic activity of N-Methyltyramine at a panel of human adrenergic receptors and TAAR1.
-
Cell Lines: Chem-1 cells overexpressing human ADRα1A, α1B, α1D, α2A, β1, and β2 receptors, and HEK293 cells overexpressing the human ADRα2B receptor. A suitable cell line expressing human TAAR1 was also used.
-
Assay Principle:
-
Adrenergic Receptors (α1, α2, β1, β2): Receptor activation was assessed by measuring changes in intracellular calcium levels using a fluorescent dye.
-
TAAR1: Receptor activation was determined by measuring the accumulation of cyclic AMP (cAMP).
-
-
General Protocol (Functional Agonist Assay):
-
Cells were seeded in appropriate microplates and cultured to the desired confluence.
-
On the day of the assay, the culture medium was replaced with an assay buffer.
-
Cells were incubated with various concentrations of N-Methyltyramine.
-
For adrenergic receptors, the change in fluorescence intensity, corresponding to intracellular calcium mobilization, was measured.
-
For TAAR1, the cells were lysed, and the concentration of cAMP was determined using a suitable detection kit.
-
-
Data Analysis: Dose-response curves were generated, and EC50 (half-maximal effective concentration) and Emax (maximum effect) values were calculated using non-linear regression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the receptor binding profile of N-Methyltyramine.
Visualizations
Discussion
The compiled data indicates that this compound possesses a distinct receptor binding profile. Its primary actions appear to be antagonism of α2-adrenoceptors and agonism at TAAR1. The lack of significant agonistic activity at other adrenergic receptor subtypes suggests a degree of selectivity. The binding affinity for the dopamine D2 receptor is in the micromolar range, indicating a lower potency interaction compared to its effects on the α2-adrenoceptor and TAAR1.
The α2-adrenoceptor antagonism suggests that NMT could potentially increase the release of norepinephrine by blocking the presynaptic autoreceptor-mediated negative feedback loop. This is consistent with some of its reported physiological effects. The agonism at TAAR1 aligns with its classification as a trace amine and suggests that it may modulate monoaminergic systems through this mechanism.
The current understanding of NMT's interaction with the serotonergic system is limited, and further investigation is warranted to establish a complete pharmacological profile. The detailed experimental protocols provided herein offer a foundation for such future studies.
Conclusion
This compound exhibits a multi-target receptor binding profile, with its most prominent activities being α2-adrenoceptor antagonism and TAAR1 agonism. This guide consolidates the current quantitative knowledge and methodological details to support ongoing and future research into the pharmacological actions and therapeutic potential of this compound. Further studies, particularly comprehensive binding assays across a wider range of receptors and functional assays for the serotonin system, are necessary to fully elucidate the complex pharmacology of N-Methyltyramine.
References
- 1. benchchem.com [benchchem.com]
- 2. Antagonistic effect of N-methyltyramine on alpha2-adrenoceptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. A review of the receptor binding and pharmacological effects of N-methyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analogs of N-Methyltyramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyltyramine (NMT) is a naturally occurring biogenic amine found in various plants and vertebrates, including humans.[1] As a structural analog of tyramine, it belongs to the phenethylamine class of compounds, a group known for its diverse pharmacological activities. N-Methyltyramine hydrochloride, the salt form, is often utilized in research due to its stability and solubility. This technical guide provides a comprehensive overview of the core structural analogs of N-Methyltyramine, their synthesis, comparative pharmacology, and the experimental methodologies used for their characterization. The primary molecular targets for these compounds include adrenergic receptors and the trace amine-associated receptor 1 (TAAR1).
Core Structural Analogs and Their Synthesis
The primary structural analogs of N-Methyltyramine discussed in this guide are tyramine, synephrine, hordenine, and octopamine. Their structures are characterized by a phenethylamine backbone with variations in N-alkylation and hydroxylation of the ethyl side chain.
Figure 1: Core Structures of N-Methyltyramine and its Analogs
| Compound | Structure |
| N-Methyltyramine | |
| Tyramine | |
| Synephrine | |
| Hordenine | |
| Octopamine |
Synthesis Protocols
The synthesis of these analogs often involves multi-step chemical reactions. Below are summaries of common synthetic routes for their hydrochloride salts.
1. Synthesis of this compound: A common method involves the reaction of phenol with N-methylaminoacetonitrile hydrochloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) to form an intermediate, which is then hydrogenated using a palladium on carbon (Pd/C) catalyst to yield this compound.[2][3]
2. Synthesis of Tyramine Hydrochloride: A similar approach to NMT synthesis is used, where phenol reacts with aminoacetonitrile hydrochloride in the presence of anhydrous aluminum trichloride. The resulting p-hydroxyphenyl ethyl ketone amine hydrochloride intermediate is then subjected to catalytic hydrogenation with a palladium on carbon catalyst to produce tyramine hydrochloride.[4]
3. Synthesis of Synephrine Hydrochloride: One synthetic route starts with phenol, which undergoes a Hoesch acylation reaction with N-methylaminoacetonitrile hydrochloride and hydrogen chloride in the presence of a Lewis acid catalyst. The resulting aromatic ketone intermediate, 1-(4-hydroxyphenyl)-2-(methylamino) ethyl ketone hydrochloride, is then catalytically hydrogenated using Pd/C to give synephrine hydrochloride.[2] Another multi-step synthesis begins with the esterification of phenol, followed by Friedel-Crafts rearrangement, bromination, amination, and finally reduction to yield synephrine.[5]
4. Synthesis of Hordenine: A straightforward synthesis of hordenine involves the reaction of 4-hydroxyphenethyl alcohol with dimethylamine. This can be achieved through a two-step process where an intermediate, 4-bromomethyl phenol, is first prepared and then reacted with dimethylamine to yield hordenine.[6]
5. Synthesis of Octopamine Hydrochloride: The synthesis of DL-Octopamine hydrochloride can be achieved by reacting phenol with aminoacetonitrile hydrochloride in a nonpolar solvent with a Lewis acid catalyst to form an intermediate. This intermediate is then dissolved in a mixed solvent of water and methanol and subjected to catalytic hydrogenation with a 5% Pd/C catalyst in a high-pressure autoclave.[7] A method for synthesizing the (S)-enantiomer involves the reaction of p-hydroxybenzaldehyde with nitromethane in the presence of a specific catalyst to generate an (S)-octopamine precursor, which is then reduced via hydrogenation.[8]
Comparative Pharmacology and Quantitative Data
The pharmacological effects of N-Methyltyramine and its analogs are primarily mediated through their interaction with adrenergic receptors and TAAR1. Their activity varies based on their structural differences, leading to a range of potencies and efficacies.
Receptor Binding Affinity and Functional Activity
The following tables summarize the available quantitative data for the binding affinity (Ki or IC50) and functional activity (EC50) of these compounds on key molecular targets.
Table 1: Adrenergic Receptor Binding and Functional Data
| Compound | Receptor Subtype | Assay Type | Value | Species | Reference |
| N-Methyltyramine | α2 | Competitive Binding (IC50) | ~5.5 µM | Rat | [1] |
| Synephrine | α2A | Functional (EC50) | 100 µM | Human | [9] |
| Hordenine | α2A | Functional (EC50) | 690 µM | Human | [9] |
| Octopamine | α- and β-adrenergic | Binding Affinity | 400- to 2,000-fold lower than norepinephrine | Mammalian | [10] |
Note: Comprehensive Ki values for all analogs across all adrenergic receptor subtypes are not consistently available in the literature.
Table 2: Trace Amine-Associated Receptor 1 (TAAR1) Functional Data
| Compound | Assay Type | EC50 Value | Species | Reference |
| N-Methyltyramine | cAMP Accumulation | 23 µM | Human | [9][11] |
| Tyramine | cAMP Accumulation | 9.5 µM | Human | [9][11] |
| Synephrine | cAMP Accumulation | 92 µM | Human | [9] |
| Hordenine | cAMP Accumulation | 47 µM | Human | [9] |
| Octopamine | cAMP Accumulation | 46 µM | Human | [9] |
| Tyramine | cAMP Accumulation | 69 nM - 214 nM | Rat, Human | [12] |
| Octopamine | cAMP Accumulation | >2 µM | Rat, Human | [12] |
Structure-Activity Relationship (SAR)
The structure-activity relationship of these phenethylamine derivatives reveals key insights:
-
N-Alkylation: The degree of N-alkylation influences potency and efficacy. For instance, at TAAR1, the primary amine tyramine is more potent than the secondary amine N-Methyltyramine, while the tertiary amine hordenine has intermediate potency.[9]
-
Side-Chain Hydroxylation: The presence of a hydroxyl group on the β-carbon of the ethyl side chain, as seen in synephrine and octopamine, generally modulates adrenergic receptor activity. Synephrine and octopamine are weak partial agonists at several adrenergic receptors.[1]
-
Receptor Selectivity: Subtle structural changes can lead to significant differences in receptor selectivity and functional outcome (agonist vs. antagonist). For example, N-Methyltyramine acts as an α2-adrenoceptor antagonist, while synephrine shows weak agonism at some adrenergic subtypes.[1][9][13]
Key Signaling Pathways
N-Methyltyramine and its analogs exert their cellular effects by modulating specific signaling cascades. The two primary pathways identified are the α2-Adrenergic Receptor antagonism and TAAR1 agonism.
α2-Adrenergic Receptor Antagonism
N-Methyltyramine has been shown to act as an antagonist at α2-adrenergic receptors.[13] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, N-Methyltyramine can prevent the inhibitory effect, thereby indirectly increasing cAMP levels and subsequent downstream signaling.
Caption: N-Methyltyramine's antagonistic action on α2-adrenergic receptors.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
N-Methyltyramine and its structural analogs are agonists at TAAR1, another GPCR.[1] TAAR1 is coupled to a stimulatory G-protein (Gs), and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.
References
- 1. Differential mechanisms of action of the trace amines octopamine, synephrine and tyramine on the porcine coronary and mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102040529A - Method for synthesizing synephrine hydrochloride - Google Patents [patents.google.com]
- 3. CN103755576A - Synthesis method of N-methyl tyramine hydrochloride - Google Patents [patents.google.com]
- 4. CN103012168A - Method for preparing tyramine hydrochloride - Google Patents [patents.google.com]
- 5. CN104876828A - Method for synthesizing synephrine, its hydrochloride and tartrate - Google Patents [patents.google.com]
- 6. Synthesis and Biological functions of Octopamine_Chemicalbook [chemicalbook.com]
- 7. CN102381991A - Method for synthesizing DL-Octopamine hydrochloride - Google Patents [patents.google.com]
- 8. CN102059145B - Catalyst, (S)-octopamine synthesis method and (S)-N-trans-feruloyl norsynephrine synthesis method - Google Patents [patents.google.com]
- 9. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements | MDPI [mdpi.com]
- 10. Octopamine - Wikipedia [en.wikipedia.org]
- 11. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of N-methyltyramine on the regulation of adrenergic receptors via enzymatic epinephrine synthesis for the treatment of gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyltyramine hydrochloride vs tyramine physiological effects
An In-depth Technical Guide to the Core Physiological Effects of N-Methyltyramine Hydrochloride vs. Tyramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyltyramine (NMT) and its parent compound, tyramine, are structurally related biogenic amines with distinct physiological and pharmacological profiles. While both are agonists for the trace amine-associated receptor 1 (TAAR1), their effects on the adrenergic system, metabolic processes, and cardiovascular function diverge significantly. This technical guide provides a comprehensive comparison of their mechanisms of action, receptor interactions, and physiological consequences, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Tyramine primarily functions as a potent indirect sympathomimetic, inducing significant norepinephrine release, which can lead to hypertensive events. In contrast, N-Methyltyramine exhibits a more complex profile, acting as a less potent norepinephrine-releasing agent, an α-adrenergic antagonist, and a modulator of metabolic and digestive functions. Understanding these differences is critical for research and development in pharmacology, nutrition, and toxicology.
Introduction
N-Methyltyramine (NMT) is a protoalkalkaloid and the N-methylated analog of tyramine.[1] Tyramine itself is a naturally occurring trace amine derived from the decarboxylation of the amino acid tyrosine.[2] Both compounds are found in various plants and fermented foods and are endogenously produced in humans.[1][2][3] Tyramine's clinical significance is most famously associated with the "cheese effect," a hypertensive crisis that can occur when tyramine-rich foods are consumed by individuals taking monoamine oxidase inhibitors (MAOIs).[][5] NMT is often included in dietary supplements for weight loss and athletic performance, though evidence suggests it is not effective for these purposes and may instead inhibit fat breakdown.[6][7] This document delineates the core physiological and pharmacological distinctions between this compound and tyramine.
Mechanism of Action and Receptor Interactions
The primary mechanism for both compounds involves interaction with the adrenergic system and trace amine-associated receptors (TAARs). However, their specific actions at these targets differ in both potency and functional outcome.
Adrenergic System Interaction
Tyramine is a classic indirect-acting sympathomimetic amine. It is taken up into presynaptic sympathetic neurons by the norepinephrine transporter (NET).[8] Once inside the neuron, it acts as a "false neurotransmitter," entering synaptic vesicles and displacing stored norepinephrine (NE), which is then released into the synaptic cleft.[2][] This surge in synaptic NE activates adrenergic receptors, leading to a potent pressor response.
N-Methyltyramine also stimulates the release of norepinephrine, but it is significantly less effective than tyramine.[1] Furthermore, research indicates that NMT also acts as an antagonist at α-adrenoceptors, a property not typically associated with tyramine.[1][7][9] This antagonist activity may modulate its overall cardiovascular effect.
Trace Amine-Associated Receptor 1 (TAAR1)
Both NMT and tyramine are agonists of TAAR1, a G-protein coupled receptor.[1][10] Activation of TAAR1 can modulate monoaminergic neurotransmission. While both compounds bind to this receptor, tyramine exhibits a slightly higher potency.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative differences in the pharmacological activities of N-Methyltyramine and Tyramine.
Table 1: Receptor and Transporter Interaction
| Parameter | N-Methyltyramine (NMT) | Tyramine | Key Finding | Source(s) |
|---|---|---|---|---|
| hTAAR1 Agonism (EC₅₀) | ~2.0 µM | ~1.0 µM | Tyramine is approximately twice as potent as NMT at the human TAAR1 receptor. | [1] |
| α₂-Adrenoceptor Binding (IC₅₀) | ~5.5 µM | Not reported as primary mechanism | NMT demonstrates competitive binding and antagonism at α₂-adrenoceptors. | [1] |
| Norepinephrine Transporter (NET) | Substrate | Potent Substrate | Tyramine is efficiently transported by NET, which is central to its NE-releasing action. |[8] |
Table 2: Comparative Physiological Effects
| Parameter | N-Methyltyramine (NMT) | Tyramine | Key Finding | Source(s) |
|---|---|---|---|---|
| Norepinephrine Release | 36% increase over control | 50% increase over control | At the same dose, tyramine is a more potent inducer of norepinephrine release from cardiac tissue. | [1] |
| Pressor Response (Blood Pressure) | 1/140th the potency of epinephrine | Potent pressor, especially with MAOIs | Tyramine is a significantly more powerful pressor agent. A systolic BP increase of ≥30 mmHg is a defined pressor response. | [1][2] |
| Gastrin Release Stimulation | ~58% increase over control | ~24% increase over control | NMT is a more potent stimulant of gastrin release. | [1] |
| Lipolysis (in human adipocytes) | Inhibitory / Weak (20% of isoprenaline) | Inhibitory / Weak (20% of isoprenaline) | Neither compound is an effective lipolytic agent; both show antilipolytic properties. | [1][3] |
| Glucose Uptake (in human adipocytes) | Stimulatory | Stimulatory | Both compounds stimulate glucose transport in fat cells, an effect sensitive to amine oxidase inhibitors. |[3] |
Signaling Pathways and Workflows
Visualizations of the core mechanisms and experimental procedures provide a clearer understanding of the compounds' actions.
Signaling Pathway: Adrenergic Neuron Interaction
The following diagram illustrates the differential interaction of Tyramine and N-Methyltyramine with a presynaptic sympathetic neuron.
Caption: Comparative mechanism of Tyramine and NMT at the sympathetic nerve terminal.
Experimental Workflow: Oral Tyramine Challenge
The tyramine challenge is the gold-standard clinical trial method for assessing the pressor effects of tyramine, particularly when evaluating the safety of new MAO inhibitors.
References
- 1. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 2. Tyramine - Wikipedia [en.wikipedia.org]
- 3. Multiple Direct Effects of the Dietary Protoalkaloid N-Methyltyramine in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAOIs and diet: Is it necessary to restrict tyramine? - Mayo Clinic [mayoclinic.org]
- 6. N-Methyltyramine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. A review of the receptor binding and pharmacological effects of N-methyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Tyramine Reveals Failing α2-Adrenoceptor Control of Catecholamine Release and Total Peripheral Vascular Resistance in Hypertensive Rats [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Methyltyramine Hydrochloride and its Interaction with Monoamine Oxidase: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Monoamine Oxidase and N-Methyltyramine
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of various endogenous and exogenous monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] Two isoforms, MAO-A and MAO-B, exist, differing in their substrate specificity and inhibitor sensitivity.[3][4] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine; both isoforms metabolize dopamine and tyramine.[2][3][5]
N-Methyltyramine (NMT) is the N-methylated analog of tyramine and is found in various plants.[6] It is established that NMT acts as a competitive substrate for MAO, meaning it competes with other monoamines for binding to the active site of the enzyme.[6] However, a thorough review of the scientific literature reveals a lack of specific quantitative data, such as IC50 and Ki values, to definitively characterize its inhibitory potency against MAO-A and MAO-B.
Quantitative Data on N-Methyltyramine's Interaction with Monoamine Oxidase
As of the latest literature review, specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for N-Methyltyramine hydrochloride against MAO-A and MAO-B have not been reported. The available information consistently describes NMT as a competitive substrate, implying that it is metabolized by MAO and can competitively inhibit the metabolism of other substrates.[6] The absence of this quantitative data highlights a research gap in fully understanding the pharmacological profile of NMT.
To address this, the following section outlines a detailed experimental protocol for the determination of these crucial parameters.
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay for this compound
This protocol describes a fluorometric method to determine the IC50 and Ki values of this compound for both MAO-A and MAO-B.
3.1. Materials and Reagents
-
This compound (analytical grade)
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or p-tyramine)[7]
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities (Excitation ~530-560 nm, Emission ~585-595 nm)
-
Dimethyl sulfoxide (DMSO) for compound dilution
3.2. Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in assay buffer or DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the incubation period.
-
Prepare the substrate solution at a concentration close to its Km value for the respective MAO isoform.
-
Prepare a detection cocktail containing Amplex® Red and HRP in assay buffer.
-
-
IC50 Determination:
-
To the wells of a 96-well plate, add the assay buffer, followed by the this compound solutions at various concentrations.
-
Include wells for a negative control (no inhibitor) and positive controls (clorgyline for MAO-A, selegiline for MAO-B).
-
Add the MAO-A or MAO-B enzyme solution to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately add the detection cocktail.
-
Measure the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) using a microplate reader.
-
-
Data Analysis for IC50:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of NMT.
-
Normalize the reaction rates to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the NMT concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
3.3. Ki Determination (for competitive inhibition)
-
To determine the inhibition constant (Ki), perform the IC50 assay as described above, but at multiple fixed concentrations of the substrate.
-
The Cheng-Prusoff equation can then be used to calculate the Ki value:
-
Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
Visualization of Pathways and Workflows
4.1. Signaling Pathway of Monoamine Oxidase Action and Inhibition
The following diagram illustrates the general mechanism of monoamine oxidase and its inhibition.
Caption: Monoamine oxidase metabolizes monoamines, and N-Methyltyramine competitively inhibits this process.
4.2. Experimental Workflow for MAO Inhibition Assay
The following diagram outlines the key steps in the experimental workflow to determine the inhibitory effect of N-Methyltyramine on monoamine oxidase.
Caption: Workflow for determining the MAO inhibitory activity of N-Methyltyramine.
Conclusion
This compound is recognized as a competitive substrate for both MAO-A and MAO-B. While this qualitative understanding is established, there is a notable absence of quantitative data (IC50 and Ki values) in the scientific literature to fully characterize its inhibitory potency. The detailed experimental protocol provided in this whitepaper offers a robust methodology for researchers to determine these critical parameters, thereby enabling a more comprehensive understanding of the pharmacological and toxicological profile of N-Methyltyramine. Further research in this area is warranted to elucidate the precise impact of NMT on the monoamine oxidase system.
References
- 1. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase substrates and substrate affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 7. A rapid and sensitive assay for monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Methyltyramine Hydrochloride from Tyramine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-methyltyramine hydrochloride from tyramine. The document details the prevalent synthetic methodologies, presents quantitative data for comparison, and offers detailed experimental protocols. Additionally, a visual representation of the synthetic workflow is included to facilitate a clear understanding of the process.
Introduction
N-methyltyramine (NMT), a naturally occurring biogenic amine, is the N-methylated analog of tyramine.[1] It is found in various plants and is of interest to researchers in pharmacology and drug development due to its physiological activities.[1] The hydrochloride salt is generally preferred for its stability and solubility.[1] The most common and effective method for the synthesis of N-methyltyramine from tyramine is reductive amination, which allows for selective mono-methylation. While the Eschweiler-Clarke reaction is a classic method for N-methylation of amines, it often leads to the formation of the tertiary amine, N,N-dimethyltyramine, as a major byproduct when starting with a primary amine like tyramine. Therefore, reductive amination is the recommended approach for maximizing the yield of the desired secondary amine.
Data Presentation
The following table summarizes quantitative data for the synthesis of this compound. It is important to note that yields can vary based on reaction scale, purity of starting materials, and specific reaction and workup conditions.
| Parameter | Method | Details | Reference |
| Purity | Hydrogenation and Recrystallization | 99.5% (HPLC) | [2] |
| Melting Point | This compound | 148.5 °C | [3] |
| Molecular Weight | N-methyltyramine | 151.21 g/mol | [4] |
| Molecular Weight | This compound | 187.67 g/mol | |
| Mass Spectrometry (ESI-MS) | N-methyltyramine | m/z: 152.10699 [M+H]⁺ | [5] |
Characterization Data of this compound:
-
¹H NMR (DMSO-d₆, 400 MHz): The chemical shifts are influenced by the solvent.[6] Expected signals include: aromatic protons, two methylene groups, a methyl group, and exchangeable protons for the amine and hydroxyl groups.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals include aromatic carbons, two methylene carbons, and a methyl carbon.
-
Mass Spectrometry (ESI-MS): The positive ion mode would show a peak for the protonated molecule [M+H]⁺ at m/z 152.1.[5]
Experimental Protocols
Protocol 1: Reductive Amination of Tyramine using Sodium Borohydride
This protocol describes a direct reductive amination of tyramine with formaldehyde, using sodium borohydride as the reducing agent. This method is cost-effective but requires careful control of stoichiometry to minimize the formation of the dimethylated byproduct.
Materials:
-
Tyramine
-
Formaldehyde (37% aqueous solution)
-
Methanol
-
Sodium borohydride
-
Hydrochloric acid (concentrated and dilute)
-
Sodium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve tyramine (1 equivalent) in methanol. Add one equivalent of formaldehyde solution and stir the mixture at room temperature for 1-2 hours to form the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1-1.5 equivalents) in small portions, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases. Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and adjust the pH to >10 with a sodium hydroxide solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-methyltyramine as an oil or solid.
-
Salt Formation and Purification: Dissolve the crude product in a minimal amount of ethanol. Add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2), which will cause the hydrochloride salt to precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the this compound precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol and then diethyl ether. Dry the product under vacuum. The product can be further purified by recrystallization from ethanol.
Protocol 2: Reductive Amination using a Protecting Group Strategy
To further improve the selectivity for mono-methylation, a protecting group strategy can be employed. This involves first protecting the amine, followed by methylation and deprotection. A benzyl group is a suitable protecting group for this purpose.
Materials:
-
Tyramine
-
Benzaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane
-
Sodium bicarbonate solution
-
Methyl iodide
-
Sodium hydride
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Methanol or Ethanol
-
Hydrochloric acid
Procedure:
-
N-Benzylation (Protection): Dissolve tyramine (1 equivalent) and benzaldehyde (1 equivalent) in dichloromethane. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and stir the reaction at room temperature overnight. Quench the reaction with a saturated sodium bicarbonate solution and separate the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-benzyltyramine.
-
N-Methylation: Dissolve the N-benzyltyramine (1 equivalent) in anhydrous DMF. Add sodium hydride (1.2 equivalents) carefully at 0 °C and stir for 30 minutes. Then, add methyl iodide (1.2 equivalents) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
N-Debenzylation (Deprotection): Dissolve the N-benzyl-N-methyltyramine in methanol or ethanol and add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC).
-
Isolation and Salt Formation: Filter the reaction mixture through celite to remove the catalyst and wash with methanol. Concentrate the filtrate. Dissolve the resulting N-methyltyramine in a minimal amount of ethanol and form the hydrochloride salt as described in Protocol 1.
Mandatory Visualization
Caption: Synthetic workflow for N-Methyltyramine HCl.
Caption: Biosynthetic pathway of N-Methyltyramine.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. CN103755576A - Synthesis method of N-methyl tyramine hydrochloride - Google Patents [patents.google.com]
- 3. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 4. N-Methyltyramine | C9H13NO | CID 9727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tyramine, N-Methyltyramine & Synephrine Analyzed with LCMS - AppNote [mtc-usa.com]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Quantification of N-Methyltyramine Hydrochloride in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyltyramine (NMT), a naturally occurring biogenic amine found in various plants and a trace amine in humans, is of growing interest in pharmacological and toxicological research due to its potential physiological effects. Accurate quantification of N-Methyltyramine in plasma is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling, metabolism studies, and safety assessments in drug development. This document provides a detailed application note and protocol for the sensitive and selective quantification of N-Methyltyramine hydrochloride in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The method described herein is based on established principles of bioanalytical method validation, incorporating a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and provides guidelines for method validation in accordance with regulatory standards such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Name | 4-[2-(methylamino)ethyl]phenol hydrochloride | PubChem |
| Molecular Formula | C₉H₁₄ClNO | PubChem |
| Molecular Weight | 187.67 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | CymitQuimica |
| Solubility | Highly soluble in water and ethanol | Wikipedia[1] |
| pKa (Strongest Acidic) | 10.54 (predicted) | FooDB[2] |
| pKa (Strongest Basic) | 9.82 (predicted) | FooDB[2] |
| logP (predicted) | 0.96 | FooDB[2] |
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Source |
| This compound | ≥98% | Commercially available |
| N-Methyltyramine-d3 hydrochloride (Internal Standard) | ≥98% (isotopic purity) | Custom synthesis or specialized suppliers |
| Acetonitrile (ACN) | LC-MS grade | Fisher Scientific, Merck |
| Methanol (MeOH) | LC-MS grade | Fisher Scientific, Merck |
| Formic Acid (FA) | LC-MS grade | Thermo Scientific, Sigma-Aldrich |
| Water | Ultrapure (18.2 MΩ·cm) | Milli-Q® system or equivalent |
| Human Plasma (K₂EDTA) | Blank, drug-free | Biological specialty suppliers |
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of this compound and N-Methyltyramine-d3 hydrochloride into separate 10 mL volumetric flasks. Dissolve and bring to volume with 50% methanol. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the N-Methyltyramine stock solution in 50% methanol to create a series of working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the N-Methyltyramine-d3 stock solution with 50% methanol.
Calibration Standards and Quality Control Samples
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions. A typical calibration curve might range from 1 to 1000 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward sample preparation technique suitable for high-throughput analysis.
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.
-
To 100 µL of plasma, add 20 µL of the 100 ng/mL N-Methyltyramine-d3 internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
References
Application Notes and Protocols: Development of a Cell-Based Assay for N-Methyltyramine Hydrochloride Activity
Introduction
N-Methyltyramine (NMT), a naturally occurring protoalkaloid and trace amine, is found in various plant species, such as Citrus aurantium (bitter orange), and in fermented beverages like beer.[1] Structurally, it is the N-methylated analog of tyramine, a well-known biogenic amine.[2] N-Methyltyramine hydrochloride is the common salt form used in research due to its stability and high solubility in water.[2]
Pharmacological studies have identified NMT as a bioactive molecule with a complex profile, interacting with multiple components of the monoaminergic system.[3] The primary mechanisms of action include agonism at the human Trace Amine-Associated Receptor 1 (TAAR1) and antagonism at α2-adrenoceptors.[2][4][5][6] TAAR1 is a Gs-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[7][8] Conversely, α2-adrenoceptors are Gi-protein coupled, and their activation typically leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.[3][9]
Given these dual activities, a comprehensive understanding of NMT's cellular effects requires robust and specific cell-based assays. This document provides detailed protocols for characterizing the bioactivity of this compound, focusing on its functional effects on TAAR1 and α2-adrenoceptors through cAMP modulation. These protocols are designed for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of NMT or related compounds.
Data Presentation: Bioactivity of N-Methyltyramine
The following table summarizes quantitative bioactivity data for N-Methyltyramine based on published in vitro studies. This data serves as a reference for expected outcomes when performing the described assays.
| Target Receptor | NMT Activity | Assay Type | Measured Value | Species | Reference(s) |
| TAAR1 | Agonist | SEAP Reporter Assay | EC₅₀ = 6.78 µM | Human | [4] |
| TAAR1 | Agonist | Not Specified | EC₅₀ ≈ 2 µM | Human | [2] |
| α2-Adrenoceptor | Antagonist | Radioligand Binding ([³H]p-aminoclonidine) | IC₅₀ ≈ 5.5 µM | Rat | [2] |
*EC₅₀ (Half-maximal effective concentration) indicates the concentration that provokes a response halfway between the baseline and maximum possible response. *IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a ligand that displaces 50% of the specific binding of a radioligand.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of N-Methyltyramine's bioactivity.
Signaling Pathways
The diagrams below illustrate the primary signaling cascades affected by NMT.
Caption: NMT agonism at the Gs-coupled TAAR1 receptor.
Caption: NMT antagonism at the Gi-coupled α2-adrenoceptor.
Experimental Workflow
The generalized workflow for a cell-based functional assay to determine NMT activity is depicted below.
Caption: Workflow for a typical NMT functional cell-based assay.
Experimental Protocols
Below are detailed methodologies for key assays to evaluate this compound's bioactivity.
Protocol 1: Functional Assay for TAAR1 Agonism by cAMP Measurement
This protocol describes a method to assess the functional agonist activity of NMT at the human TAAR1 receptor by measuring cAMP production.
1. Objective: To determine the potency (EC₅₀) of this compound as an agonist for the human TAAR1 receptor.
2. Principle: Upon binding of an agonist like NMT, the Gs-coupled TAAR1 receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP. This accumulation of cAMP is quantified using a sensitive detection method, such as a competitive immunoassay with homogeneous time-resolved fluorescence (HTRF).
3. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably or transiently expressing the human TAAR1 receptor (e.g., HEK293-hTAAR1). A parental cell line not expressing the receptor should be used as a negative control.
-
This compound: Stock solution (e.g., 10 mM in DMSO or water) and serial dilutions in assay buffer.
-
Reference Agonist: β-phenethylamine (PEA) or tyramine for positive control.
-
Cell Culture Medium: DMEM or F-12 supplemented with 10% FBS, antibiotics, and a selection agent (if applicable).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP Detection Kit: A commercial kit for cAMP measurement (e.g., HTRF, Lance Ultra, or ELISA-based kit).
-
Plates: White, opaque 96- or 384-well microplates suitable for luminescence or fluorescence detection.
4. Procedure:
-
Cell Culture: Culture the HEK293-hTAAR1 cells according to standard protocols. Passage cells before they reach confluence to maintain optimal health.
-
Cell Seeding: Harvest cells and resuspend in culture medium. Seed the cells into the microplate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) and incubate overnight at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer. Include a vehicle control (assay buffer with the same final concentration of DMSO, if used).
-
Assay Initiation:
-
Carefully remove the culture medium from the wells.
-
Add the assay buffer and incubate for 30 minutes at room temperature to equilibrate.
-
Remove the buffer and add the different concentrations of NMT, reference agonist, or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Cell Lysis and cAMP Detection: Follow the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding a lysis buffer to the wells, followed by the detection reagents.
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF-certified reader).
5. Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the NMT concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the EC₅₀ value.
Protocol 2: Functional Assay for α2-Adrenoceptor Antagonism by cAMP Measurement
This protocol outlines a method to determine the antagonist activity of NMT at the human α2-adrenoceptor.
1. Objective: To determine the potency (IC₅₀) of this compound as an antagonist for the human α2-adrenoceptor.
2. Principle: The Gi-coupled α2-adrenoceptor, when activated by an agonist, inhibits adenylyl cyclase. To create a measurable signal window, adenylyl cyclase is first stimulated with forskolin. The agonist-induced inhibition of this stimulated cAMP production can be reversed by an antagonist in a dose-dependent manner.
3. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing a human α2-adrenoceptor subtype (e.g., ADRA2A).
-
This compound: Stock solution and serial dilutions.
-
Reference Antagonist: Yohimbine or RX821002.
-
Agonist: Clonidine or UK 14,304 (a potent α2-adrenoceptor agonist).
-
Stimulant: Forskolin.
-
Assay Buffer, cAMP Detection Kit, Plates: As described in Protocol 1.
4. Procedure:
-
Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1, using the α2-adrenoceptor expressing cell line.
-
Compound Preparation: Prepare serial dilutions of NMT and the reference antagonist. Prepare a fixed concentration of the agonist (at its EC₈₀) and forskolin in assay buffer.
-
Assay Initiation (Antagonist Mode):
-
Equilibrate cells in assay buffer as described previously.
-
Add the varying concentrations of NMT or reference antagonist to the wells.
-
Incubate for 15-30 minutes at 37°C (pre-incubation).
-
Add the fixed concentration of agonist + forskolin to all wells (except for the forskolin-only control).
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Cell Lysis, cAMP Detection, and Data Acquisition: Follow steps 6 and 7 from Protocol 1.
5. Data Analysis:
-
Calculate the percentage of inhibition caused by the agonist relative to the forskolin-only control.
-
Plot the percentage reversal of this inhibition against the logarithm of the NMT concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of NMT required to achieve 50% reversal of the agonist's effect.
Protocol 3: Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol describes a competitive binding assay to determine the direct binding affinity (Ki) of NMT to the α2-adrenoceptor.
1. Objective: To determine the binding affinity (Ki) of this compound for the α2-adrenoceptor.
2. Principle: This assay measures the ability of unlabeled NMT to compete with a fixed concentration of a radiolabeled ligand for binding to the α2-adrenoceptor in a membrane preparation. The amount of radioactivity bound to the membranes decreases as the concentration of NMT increases.[6][9]
3. Materials and Reagents:
-
Receptor Source: Membrane preparations from rat brain tissue or from cultured cells overexpressing the α2-adrenoceptor.[6]
-
Radioligand: [³H]p-aminoclonidine or [³H]RX821002 (a selective α2-antagonist radioligand).
-
Competitor: this compound.
-
Non-Specific Binding Control: A high concentration of an unlabeled α2-ligand (e.g., 10 µM yohimbine).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
4. Procedure:
-
Membrane Preparation: Homogenize receptor source tissue or cells in ice-cold buffer and prepare a crude membrane fraction via differential centrifugation.[6] Determine the total protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, combine in the following order:
-
Binding buffer.
-
Varying concentrations of NMT (for competition curve), buffer only (for total binding), or non-specific control ligand (for non-specific binding).
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Membrane preparation (50-100 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
5. Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the NMT concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. grokipedia.com [grokipedia.com]
- 2. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. TAAR1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Adrenergic Signaling Pathways with N-Methyltyramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyltyramine (NMT) hydrochloride is a naturally occurring phenethylamine alkaloid found in various plants.[1] Structurally related to biogenic amines like tyramine, NMT has garnered interest for its pharmacological effects on adrenergic signaling pathways. Current research indicates that NMT primarily functions as an antagonist at α2-adrenergic receptors and an agonist at the trace amine-associated receptor 1 (TAAR1).[1][2] Its effects on α1 and β-adrenergic receptors are less characterized, with some evidence suggesting minimal direct interaction. One study suggests that some of NMT's effects may be due to its biotransformation into epinephrine in certain tissues.[3]
These application notes provide detailed protocols for investigating the effects of N-Methyltyramine hydrochloride on adrenergic signaling pathways using common in vitro assays. The included methodologies for radioligand binding assays, intracellular cAMP measurement, and calcium mobilization assays will enable researchers to characterize the binding affinity and functional activity of NMT at various adrenergic receptor subtypes.
Data Presentation
The following tables summarize the available quantitative data for N-Methyltyramine's interaction with adrenergic and related receptors.
Table 1: Binding Affinity and Functional Activity of N-Methyltyramine at Adrenergic and TAAR1 Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Species | Reference |
| α2-Adrenoceptor | Radioligand Binding | IC50 | 5.53 µM | Mouse | [2] |
| TAAR1 | Functional Assay (cAMP) | EC50 | ~2 µM | Human | [1] |
| α1-Adrenoceptor Subtypes | - | - | Data not available | - | - |
| (α1A, α1B, α1D) | |||||
| β-Adrenoceptor Subtypes | - | - | Data not available | - | - |
| (β1, β2, β3) |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways of adrenergic receptors and the general workflows for the experimental protocols described below.
References
- 1. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 2. Antagonistic effect of N-methyltyramine on alpha2-adrenoceptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of N-methyltyramine on the regulation of adrenergic receptors via enzymatic epinephrine synthesis for the treatment of gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of N-Methyltyramine Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyltyramine (NMT), a naturally occurring biogenic amine, is a methylated derivative of tyramine found in various plants.[1] In preclinical research, N-Methyltyramine hydrochloride is investigated for its pharmacological effects, which are primarily attributed to its activity as an antagonist of α2-adrenergic receptors and an agonist of Trace Amine-Associated Receptor 1 (TAAR1).[2][3] This document provides detailed application notes and standardized protocols for the in vivo administration of this compound in rodent models to ensure consistency and reproducibility in experimental outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in rodent models.
Table 1: Pharmacological and Toxicological Data
| Parameter | Species | Value | Administration Route | Reference |
| α2-Adrenoceptor Binding (IC50) | Rat (Brain) | ~5.5 µM | In vitro | [4] |
| TAAR1 Activation (EC50) | Human | ~2 µM | In vitro | [4] |
| Norepinephrine Release | Mouse (Heart) | 36% increase over control | 10 mg/kg (s.c.) | [4] |
| LD50 (HCl salt) | Mouse | 227 mg/kg | Intraperitoneal (i.p.) | [4] |
| LD50 (HCl salt) | Mouse | 275 mg/kg | Intravenous (i.v.) | [4] |
Table 2: Reported In Vivo Behavioral Effects in Mice
| Dose (i.p.) | Effect | Experimental Model | Reference |
| 20 mg/kg | Inhibition of scopolamine-induced hypermotility | Locomotor Activity | [5] |
| 100 mg/kg | Dose-dependent inhibition of scopolamine-induced hypermotility | Locomotor Activity | [5] |
| 20 mg/kg | No significant effect on locomotor activity (alone) | Locomotor Activity | [5] |
| 100 mg/kg | No significant effect on locomotor activity (alone) | Locomotor Activity | [5] |
Signaling Pathways
This compound primarily exerts its effects through two main signaling pathways:
-
α2-Adrenergic Receptor Antagonism: By blocking presynaptic α2-adrenergic receptors, NMT inhibits the negative feedback mechanism that normally suppresses norepinephrine release. This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic signaling.
-
TAAR1 Agonism: NMT activates Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in the modulation of monoaminergic systems.[2] Activation of TAAR1 can influence dopamine and serotonin neurotransmission, potentially contributing to effects on mood and appetite.[2]
References
- 1. Monitoring norepinephrine release in vivo using next-generation GRABNE sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A review of the receptor binding and pharmacological effects of N-methyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open field test for mice [protocols.io]
- 5. N-Methyltyramine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Radioligand Binding Assay: N-Methyltyramine Hydrochloride Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyltyramine (NMT) is a naturally occurring biogenic amine found in various plants and in the human body.[1] As a protoalkaloid, it is structurally related to other trace amines and catecholamines, suggesting potential interactions with monoaminergic receptors.[1][2][3] Understanding the receptor binding profile of N-Methyltyramine hydrochloride is crucial for elucidating its physiological and pharmacological effects, as well as for the development of novel therapeutics.[2] Radioligand binding assays are a highly sensitive and robust method, considered the gold standard for quantifying the affinity of a ligand for its receptor.[4][5][6]
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for its target receptors, with a focus on the α2-adrenergic receptor, for which its antagonistic properties have been documented.[2][3][7][8] NMT has also been identified as an agonist at the human trace amine-associated receptor 1 (TAAR1).[1][2]
Data Presentation: this compound Receptor Affinity
The following table summarizes the quantitative data on the receptor affinity of N-Methyltyramine from published literature. This data is essential for understanding its pharmacological profile.
| Receptor Target | Species | Assay Type | Radioligand / Method | NMT Affinity Value |
| α2-Adrenoceptor | Rat (Brain) | Competition Binding | [³H]p-aminoclonidine | IC₅₀ = 5.53 µM[2][7] |
| TAAR1 | Human | Functional (cAMP) | Not Specified | EC₅₀ ≈ 2 µM[1][2] |
| TAAR1 | Human | Functional (cAMP) | Not Specified | EC₅₀ = 23 µM[2] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand.[2] EC₅₀ (Half-maximal effective concentration) is the concentration that elicits a response halfway between the baseline and the maximum response.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathway of the α2-adrenergic receptor and the experimental workflow for the competitive radioligand binding assay.
Caption: Simplified signaling pathway of the α2-adrenergic receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for the α2-adrenergic receptor.
1. Materials and Reagents
-
Receptor Source: Rat brain tissue or a cell line stably expressing the human α2-adrenergic receptor.
-
Radioligand: [³H]p-aminoclonidine (a known α2-adrenoceptor agonist).[2]
-
Test Compound: this compound.
-
Non-Specific Binding Control: A high concentration of a potent α2-adrenergic ligand (e.g., 10 µM phentolamine or unlabeled p-aminoclonidine).
-
Lysis/Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.[2]
-
Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[2][9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Equipment:
-
Homogenizer (e.g., Polytron)
-
Refrigerated centrifuge
-
96-well microplates
-
Vacuum filtration apparatus (cell harvester) with Glass Fiber (GF/C) filters
-
Scintillation counter and scintillation fluid
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
2. Membrane Preparation
-
Homogenize the receptor source (e.g., rat brain tissue) in 20 volumes of ice-cold Lysis/Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.[9]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[9]
-
Discard the supernatant, resuspend the pellet in fresh Lysis/Homogenization Buffer, and centrifuge again at 20,000 x g for 10 minutes at 4°C.[9]
-
Resuspend the final pellet in a smaller volume of Assay Binding Buffer (optionally with 10% sucrose as a cryoprotectant for long-term storage at -80°C).[9]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[9]
3. Competitive Radioligand Binding Assay Procedure
-
On the day of the assay, thaw the membrane preparation and dilute it in Assay Binding Buffer to a final concentration of 50-120 µg of protein per 150 µL.[9]
-
Pre-soak the GF/C filters in 0.3% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand.[9]
-
In a 96-well plate, set up the following conditions in duplicate or triplicate:
-
Total Binding: 150 µL of diluted membrane preparation + 50 µL of Assay Binding Buffer + 50 µL of [³H]p-aminoclonidine.
-
Non-Specific Binding: 150 µL of diluted membrane preparation + 50 µL of non-specific control ligand + 50 µL of [³H]p-aminoclonidine.
-
Competition: 150 µL of diluted membrane preparation + 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M) + 50 µL of [³H]p-aminoclonidine.[2]
-
-
The concentration of [³H]p-aminoclonidine should be fixed, typically at or near its dissociation constant (Kd) for the receptor.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester.[2][9]
-
Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.[2][9]
-
Dry the filters completely (e.g., for 30 minutes at 50°C).[2][9]
-
Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[9]
4. Data Analysis
-
Calculate Specific Binding: For each concentration of this compound, calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of the corresponding competition wells.
-
Specific Binding = Total Binding - Non-Specific Binding
-
-
Generate Competition Curve: Plot the specific binding (often expressed as a percentage of the maximum specific binding) against the logarithm of the this compound concentration.[2]
-
Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.[2][9]
-
Calculate Ki (Inhibition Constant): Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[2]
Ki = IC₅₀ / (1 + ([L] / Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
The Ki value represents the affinity of this compound for the α2-adrenergic receptor. A lower Ki value indicates a higher binding affinity.
References
- 1. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A review of the receptor binding and pharmacological effects of N-methyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Antagonistic effect of N-methyltyramine on alpha2-adrenoceptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Note and Protocol for Purity Analysis of N-Methyltyramine Hydrochloride by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methyltyramine is a naturally occurring phenethylamine alkaloid found in various plants and is the N-methyl analog of tyramine.[1] As a compound of interest in pharmaceutical and nutraceutical applications, ensuring its purity is critical for safety and efficacy. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of N-Methyltyramine hydrochloride. The protocol includes procedures for sample and standard preparation, chromatographic conditions, system suitability, and data analysis. Additionally, a protocol for forced degradation studies is outlined to ensure the stability-indicating nature of the method.
Principle
This method utilizes reverse-phase HPLC with UV detection to separate N-Methyltyramine from its potential impurities and degradation products. The assay is based on the comparison of the peak area of the main component in the test sample with that of a reference standard of known purity.
Materials and Reagents
-
This compound Reference Standard (Purity ≥98%)[2]
-
This compound Sample for Analysis
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Methanol (HPLC Grade)
-
Hydrochloric Acid (ACS Grade)
-
Sodium Hydroxide (ACS Grade)
-
Hydrogen Peroxide (30%, ACS Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following chromatographic conditions are recommended and may require optimization for specific instrumentation.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent with UV/Vis or DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters Symmetry C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 225 nm or 275 nm (based on UV scan) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Experimental Protocols
-
Diluent: A mixture of Water and Acetonitrile (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Before sample analysis, the performance of the HPLC system should be verified. Inject the Standard Solution five times and evaluate the system suitability parameters.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of five replicate injections for peak area and retention time | ≤ 2.0% |
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test as described in section 5.2.
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution in duplicate.
-
Inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
The purity of the this compound sample is calculated as a percentage using the area normalization method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of N-Methyltyramine Peak / Total Area of all Peaks) x 100
For a more accurate determination, a reference standard of a known impurity can be used for quantification.
Forced Degradation Studies
Forced degradation studies are conducted to demonstrate the stability-indicating capability of the analytical method.[3] The aim is to achieve 5-20% degradation of the drug substance.[4]
Table 3: Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution with 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution with 0.1 M HCl before injection. |
| Oxidative Degradation | Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample to 105°C for 24 hours. Dissolve the sample in the diluent for analysis. |
| Photolytic Degradation | Expose the sample solution to UV light (254 nm) and fluorescent light in a photostability chamber for an appropriate duration (e.g., as per ICH Q1B guidelines). |
After exposure to the stress conditions, the samples are diluted to the target concentration and analyzed by HPLC. The chromatograms should show a decrease in the main peak area and the appearance of degradation product peaks, demonstrating the method's ability to separate the analyte from its degradation products.
Method Validation
For routine quality control, the analytical method should be validated according to ICH Q2(R1) guidelines.[5] The validation parameters include:
-
Specificity: Demonstrated through forced degradation studies.
-
Linearity: Assessed at a minimum of five concentration levels.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Assessed by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.
Visualization of Experimental Workflow
Caption: Workflow for HPLC purity analysis of N-Methyltyramine HCl.
References
Application Notes and Protocols for Investigating TAAR1 Agonism using N-Methyltyramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyltyramine (NMT) is a naturally occurring biogenic amine found in various plants and is structurally related to the trace amine tyramine.[1] As a hydrochloride salt, it offers improved solubility and stability for experimental use. NMT has been identified as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates monoaminergic systems.[1][2] TAAR1 is an intracellular receptor that, upon activation, primarily couples to Gαs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade makes TAAR1 a compelling target for therapeutic intervention in neuropsychiatric disorders. These application notes provide detailed protocols for utilizing N-Methyltyramine hydrochloride as a tool to investigate TAAR1 agonism in vitro and in vivo.
Data Presentation: Pharmacological Profile of N-Methyltyramine at Human TAAR1
The following table summarizes the quantitative data for N-Methyltyramine's activity at the human TAAR1 receptor, providing a basis for experimental design.
| Parameter | Value | Assay Type | Species | Reference(s) |
| EC₅₀ | ~2 µM | Functional (cAMP) | Human | [1] |
| EC₅₀ | 6.78 µM | Functional (SEAP Reporter) | Human | |
| EC₅₀ | 23 µM | Functional (cAMP) | Human | [2] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of N-Methyltyramine required to elicit 50% of the maximal response.
Signaling Pathways and Experimental Workflows
TAAR1 Signaling Cascade
Activation of TAAR1 by an agonist like N-Methyltyramine initiates a signaling cascade that influences cellular function. The primary pathway involves the activation of a stimulatory G protein (Gαs), leading to increased production of the second messenger cAMP. Downstream of cAMP, Protein Kinase A (PKA) is activated, which can phosphorylate various substrates, including transcription factors like CREB. Evidence also suggests TAAR1 can signal through other pathways, such as those involving ERK phosphorylation.[3]
Experimental Workflow for Characterizing N-Methyltyramine TAAR1 Agonism
A systematic approach is required to fully characterize the interaction of N-Methyltyramine with TAAR1. This involves progressing from initial binding studies to functional cellular assays and finally to in vivo behavioral models to understand its physiological effects.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol allows for the determination of the binding affinity (Ki) of this compound for the TAAR1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human TAAR1
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (e.g., 20 mM HEPES, 10 mM EDTA, pH 7.4)
-
Binding buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 2 mM CaCl₂, pH 7.4)
-
TAAR1-specific radioligand (e.g., [³H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine)
-
This compound (unlabeled competitor)
-
Non-specific binding control (e.g., a high concentration of a known TAAR1 agonist)
-
96-well plates
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hTAAR1 cells to confluency.
-
Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.
-
Resuspend the cell pellet in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh buffer. Repeat the centrifugation step.
-
Resuspend the final pellet in a suitable buffer, determine protein concentration, and store at -80°C.
-
-
Binding Assay:
-
On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in binding buffer.
-
In a 96-well plate, add binding buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound (e.g., 10 pM to 100 µM).
-
Include wells for total binding (no competitor) and non-specific binding (saturating concentration of a known TAAR1 ligand).
-
Add the diluted membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for 60 minutes at 4°C with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine) using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of N-Methyltyramine.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, confirming its agonistic activity at the Gs-coupled TAAR1.
Materials:
-
HEK293 or CHO cells transiently or stably expressing human TAAR1
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX)
-
This compound
-
Positive control (e.g., Forskolin)
-
cAMP assay kit (e.g., TR-FRET, ELISA, or BRET-based)
-
96-well or 384-well plates
Protocol:
-
Cell Plating:
-
Seed the TAAR1-expressing cells into 96-well or 384-well plates at an optimized density and allow them to adhere overnight.
-
-
Agonist Stimulation:
-
The next day, carefully remove the culture medium.
-
Wash the cells gently with PBS.
-
Add stimulation buffer containing the phosphodiesterase inhibitor to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add varying concentrations of this compound to the wells. Include wells with buffer only (basal), and a positive control.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol. This typically involves competitive binding with a labeled cAMP tracer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced in each well.
-
Plot the cAMP concentration against the log concentration of N-Methyltyramine.
-
Determine the EC₅₀ and Emax values using non-linear regression.
-
ERK Phosphorylation Assay (Western Blot)
This assay investigates downstream signaling from TAAR1 by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Materials:
-
TAAR1-expressing cells
-
Serum-free cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment:
-
Plate TAAR1-expressing cells and grow to ~80% confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each dish, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.
-
Quantify the band intensities for both phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal for each sample.
-
Plot the normalized phospho-ERK levels against the concentration or time of N-Methyltyramine treatment.
-
In Vivo Behavioral Assessment (Adaptable Protocol)
This protocol, based on studies with other TAAR1 agonists, can be adapted to investigate the in vivo effects of this compound on locomotor activity, a behavior modulated by the dopaminergic system, which is in turn regulated by TAAR1.[3]
Materials:
-
Male C57BL/6J mice or TAAR1 knockout mice (and wild-type littermates)
-
This compound dissolved in sterile saline
-
Psychostimulant (e.g., amphetamine or cocaine)
-
Open-field activity chambers equipped with infrared beams
-
Animal scale and injection supplies
Protocol:
-
Acclimation:
-
House the mice under standard conditions with a 12-hour light/dark cycle.
-
Handle the mice daily for several days before the experiment to reduce stress.
-
On the test day, allow mice to acclimate to the testing room for at least 60 minutes.
-
-
Habituation:
-
Place each mouse individually into an open-field chamber and allow it to habituate for 30-60 minutes.
-
-
Drug Administration:
-
Administer this compound (e.g., via intraperitoneal injection) at various doses. A vehicle control group (saline) must be included.
-
For studies investigating the interaction with psychostimulants, administer this compound 15-30 minutes prior to the administration of the psychostimulant.
-
-
Behavioral Recording:
-
Immediately after the final injection, return the mice to the open-field chambers.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor data in time bins (e.g., 5 or 10 minutes).
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound against the vehicle control and to assess its interaction with psychostimulants.
-
Compare the behavioral responses in wild-type versus TAAR1 knockout mice to confirm that the effects of N-Methyltyramine are mediated by TAAR1.[4]
-
References
- 1. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAAR1 as an emerging target for the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
N-Methyltyramine Hydrochloride: A Tool for Investigating Gastrin Release
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methyltyramine (N-MeTA) hydrochloride is a naturally occurring protoalkaloid found in various plants, including barley and bitter orange.[1] It is an N-methylated derivative of tyramine and is recognized for its ability to stimulate gastrin release, thereby promoting appetite and digestion.[1][2] This property makes N-MeTA a valuable pharmacological tool for studying the mechanisms of gastrin secretion and the function of gastric G-cells. This document provides detailed application notes and experimental protocols for utilizing N-Methyltyramine hydrochloride in gastrin release studies.
Mechanism of Action
This compound primarily exerts its effects as an agonist of the human trace amine-associated receptor 1 (hTAAR1).[3] Activation of hTAAR1 on gastric G-cells is believed to initiate a signaling cascade that culminates in the secretion of gastrin. While the precise downstream signaling is an area of active investigation, activation of Gs-coupled receptors typically leads to an increase in intracellular cyclic AMP (cAMP), whereas Gq-coupled receptor activation results in elevated intracellular calcium levels. Both cAMP and calcium are known second messengers that trigger the exocytosis of gastrin-containing granules from G-cells. Additionally, N-MeTA has been described as an α2-adrenoreceptor antagonist.[2][4]
Quantitative Data
The following table summarizes the available quantitative data for the interaction of N-Methyltyramine with its primary molecular target. Direct quantitative data on gastrin release from primary G-cells, such as EC₅₀ and Eₘₐₓ values, are not extensively documented in publicly available literature and represent a key area for future research.
| Parameter | Value | Compound | System | Reference |
| Potency (EC₅₀) | 6.78 µM | N-Methyltyramine | hTAAR1-expressing HEK-293 cells (SEAP reporter assay) | [3] |
| Efficacy (Eₘₐₓ) | Data not available | N-Methyltyramine | Primary G-cells | |
| Receptor Binding Affinity (Kᵢ) | Data not available | N-Methyltyramine | hTAAR1 |
Experimental Protocols
This section outlines detailed protocols for in vitro and in vivo studies to investigate the effect of this compound on gastrin release.
In Vitro Gastrin Release Assay from Isolated Primary G-Cells
This protocol describes the isolation and culture of primary G-cells from rodent antral mucosa and their use in a gastrin release assay.
1. Materials and Reagents:
-
This compound (powder)
-
Animal models (e.g., rats, mice)
-
Collagenase (Type IV)
-
Pronase E
-
Density gradient centrifugation medium (e.g., Percoll)
-
Cell culture medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Bombesin (positive control)
-
Gastrin ELISA kit
-
Sterile cell culture plates (24-well)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
2. Procedure:
-
Cell Isolation:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the stomach and isolate the antral mucosal layer.
-
Mince the tissue into small pieces and wash with cold HBSS.
-
Perform enzymatic digestion of the minced tissue using a solution of collagenase and pronase in HBSS.
-
Isolate G-cells from the cell suspension using density gradient centrifugation.
-
-
Cell Culture:
-
Resuspend the isolated G-cells in DMEM/F12 medium.
-
Plate the cells in a 24-well plate at a suitable density.
-
Culture the cells for 24-48 hours in an incubator to allow for recovery and adherence.
-
-
Stimulation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).
-
Prepare serial dilutions of this compound to create a range of concentrations for the dose-response study.
-
Wash the cultured G-cells with HBSS.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (no N-MeTA) and a positive control (e.g., Bombesin).
-
Incubate the plate for a defined period (e.g., 30-120 minutes) at 37°C.
-
-
Gastrin Measurement:
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of gastrin in the supernatant using a commercially available gastrin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the gastrin concentration against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values from the dose-response curve.
-
In Vivo Studies in Rodent Models
This protocol provides a general framework for assessing the effect of this compound on gastrin release in live animals.
1. Materials and Reagents:
-
This compound
-
Rodent models (e.g., Wistar rats)
-
Vehicle for administration (e.g., saline)
-
Gastric and jugular vein cannulae (for conscious animal studies)
-
Blood collection tubes (containing appropriate anticoagulants and protease inhibitors)
-
Centrifuge
-
Gastrin ELISA kit
2. Procedure:
-
Animal Preparation (for conscious rat model):
-
Surgically implant cannulae into the stomach and jugular vein of the rats.
-
Allow the animals a recovery period of several days.
-
-
Administration:
-
Prepare a solution of this compound in the chosen vehicle.
-
Administer this compound to the animals via the desired route (e.g., intragastric infusion through the gastric cannula). Administer vehicle to the control group.
-
Doses can be varied to determine a dose-response relationship (e.g., 5, 25, and 50 µg/kg).[5]
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein cannula at predetermined time points before and after administration of this compound.
-
-
Plasma Preparation and Gastrin Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure the gastrin concentration in the plasma samples using a gastrin ELISA kit.
-
-
Data Analysis:
-
Plot the plasma gastrin concentration over time for both the control and treated groups.
-
Perform statistical analysis to determine the significance of the effect of this compound on gastrin release.
-
Visualizations
Signaling Pathway of this compound in Gastric G-Cells
Caption: Proposed signaling pathways of N-Methyltyramine in G-cells.
Experimental Workflow for In Vitro Gastrin Release Assay
Caption: Workflow for in vitro gastrin release assay.
References
- 1. benchchem.com [benchchem.com]
- 2. G cells and gastrin release from human antral mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Gastrin release from antral G cells stimulated with secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulatory effect of N-methyltyramine, a congener of beer, on pancreatic secretion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methyltyramine Hydrochloride Dose-Response Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Methyltyramine (NMT), also known as 4-hydroxy-N-methylphenethylamine, is a naturally occurring protoalkaloid found in various plants like barley and bitter orange.[1][2][3] It is the N-methylated analog of tyramine and shares many of its pharmacological properties.[1] Research indicates that N-Methyltyramine hydrochloride primarily acts as an antagonist at α2-adrenergic receptors.[4][5][6] It is also an agonist of the Trace Amine-Associated Receptor 1 (TAAR1) and may possess β2 adrenergic receptor activity.[1][4] Due to its interaction with these critical signaling pathways, it is essential to characterize its dose-response relationship to understand its potency, efficacy, and potential therapeutic or toxic effects. These application notes provide detailed protocols for conducting comprehensive in vitro and in vivo dose-response studies of this compound.
Disclaimer: This document is for research purposes only. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye and skin irritation.[7][8] Always consult the latest Safety Data Sheet (SDS) before handling and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[9][10] Handle only in a well-ventilated area or fume hood.[9][10]
Part 1: In Vitro Dose-Response Studies
Objective: To determine the cytotoxic profile, receptor binding affinity, and functional activity of this compound on a cellular level.
Experimental Workflow: In Vitro Studies
The following diagram outlines the general workflow for the in vitro experimental design.
Caption: General workflow for in vitro N-Methyltyramine HCl dose-response studies.
Protocol 1.1: Cell Viability and Cytotoxicity Assay
Principle: To establish a non-toxic concentration range of this compound for subsequent functional assays. Common methods include MTT or XTT assays, which measure metabolic activity as an indicator of cell viability.[11]
Materials:
-
Selected cell line (e.g., HEK293, CHO, or a neuronal cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (NMT·HCl)
-
Phosphate Buffered Saline (PBS)
-
MTT or XTT reagent kit
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock concentration series of NMT·HCl in culture medium. A wide range is recommended for the initial screen (see Table 1).
-
Treatment: Remove the old medium from the wells and add 100 µL of the NMT·HCl dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period relevant to subsequent functional assays (e.g., 24-48 hours).
-
Assay: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's protocol.[11]
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log concentration of NMT·HCl. Use non-linear regression to calculate the CC₅₀ (50% cytotoxic concentration).
Table 1: Suggested Concentrations for Initial Cytotoxicity Screening
| Parameter | Value |
|---|---|
| Compound | This compound |
| Vehicle | Sterile Water or PBS |
| Concentration Range | 0.1 µM to 1000 µM (10-point, 1:3 serial dilution) |
| Incubation Time | 24 and 48 hours |
| Replicates | Triplicate wells per concentration |
Protocol 1.2: Radioligand Receptor Binding Assay (α₂-Adrenergic Receptor)
Principle: This competitive binding assay measures the ability of this compound to displace a known radiolabeled antagonist from the α₂-adrenergic receptor, allowing for the determination of its binding affinity (Kᵢ).[12][13]
Materials:
-
Cell membranes from a cell line overexpressing the human α₂A-adrenergic receptor (e.g., CHO-K1 or HEK293)
-
Radioligand: e.g., [³H]-Rauwolscine or [³H]-Yohimbine (known α₂-antagonists)
-
This compound
-
Non-specific binding control: e.g., high concentration of unlabeled Yohimbine (10 µM)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (at or near its Kₔ), and a range of concentrations of NMT·HCl (see Table 2).
-
Total and Non-Specific Binding:
-
Total Binding: Wells containing only radioligand and membranes.
-
Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of an unlabeled competitor (e.g., 10 µM Yohimbine).
-
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester or vacuum manifold. Wash the filters multiple times with ice-cold binding buffer to separate bound from free radioligand.[12][14]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to specific binding by subtracting the average NSB CPM from all other values. Plot the percent specific binding against the log concentration of NMT·HCl. Use non-linear regression (one-site fit, Ki model) to calculate the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation.
Table 2: Suggested Reagents for α₂-Adrenergic Receptor Binding Assay
| Component | Suggested Final Concentration |
|---|---|
| Radioligand ([³H]-Rauwolscine) | ~1 nM (at Kₔ) |
| NMT·HCl Concentration Range | 10⁻¹⁰ M to 10⁻⁴ M (logarithmic series) |
| Cell Membranes | 10-20 µg protein/well |
| Non-specific Competitor | 10 µM Yohimbine |
| Incubation Time/Temp | 60 min at 25°C |
α₂-Adrenergic Receptor Signaling Pathway
NMT acts as an antagonist at the α₂-adrenergic receptor, which is coupled to an inhibitory G-protein (Gᵢ). This diagram illustrates the mechanism.
References
- 1. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. N-Methyltyramine hcl,CAS 13062-76-5,NMT [herbnutritionals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A review of the receptor binding and pharmacological effects of N-methyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C9H14ClNO | CID 202623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. capotchem.com [capotchem.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
improving N-Methyltyramine hydrochloride solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-Methyltyramine hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is generally considered to be highly soluble in water and ethanol.[1] However, its solubility can be influenced by the specific aqueous buffer, pH, and temperature. Published data indicates solubility values such as 5 mg/mL in PBS (pH 7.2) and 25 mg/mL in water with the aid of ultrasonication and gentle heating.[2][3]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is significantly dependent on pH due to its ionizable groups. The protonated form of N-Methyltyramine has two apparent pKa values: 9.76 (phenolic hydroxyl group) and 10.71 (ammonium group).[1] At pH values below its pKa, the amine group is protonated, rendering the molecule more soluble in aqueous solutions. As the pH approaches and surpasses the pKa of the ammonium group, the molecule becomes less protonated (more of the free base form is present), which can lead to a decrease in aqueous solubility. Therefore, maintaining a pH well below 9.0 is generally recommended for optimal solubility.
Q3: I am observing precipitation of this compound in my neutral pH buffer. What could be the cause and how can I resolve it?
A3: Precipitation at neutral pH can occur if the concentration of this compound exceeds its solubility limit under those specific conditions. While it is generally soluble, high concentrations in certain buffer systems can lead to saturation and precipitation. To resolve this, you can try the following:
-
Lower the pH: Adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) will increase the proportion of the more soluble protonated form of the molecule.
-
Use a Co-solvent: Introducing a water-miscible organic solvent can enhance solubility.
-
Gentle Heating and Sonication: These methods can help dissolve the compound, although care should be taken to avoid degradation if the compound is heat-sensitive.[3]
Q4: Can I use organic solvents to prepare a stock solution of this compound?
A4: Yes, this compound is soluble in some organic solvents. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents for preparing concentrated stock solutions.[2] Published data suggests solubilities of up to 100 mg/mL in DMSO with ultrasonication.[3] When preparing stock solutions in organic solvents, it is crucial to consider the compatibility of the solvent with your experimental system and the potential for the compound to precipitate upon dilution into an aqueous buffer.
Troubleshooting Guide
Issue: Poor Dissolution in Aqueous Buffer
-
Observation: The compound does not fully dissolve, or a cloudy suspension is formed.
-
Possible Causes:
-
The concentration exceeds the solubility limit at the given pH and temperature.
-
The buffer composition is interfering with dissolution.
-
-
Solutions:
-
Verify pH: Ensure the pH of the buffer is in the acidic to neutral range (ideally below 7.5).
-
Increase Temperature: Gently warm the solution while stirring. Do not exceed 60°C to minimize the risk of degradation.[3]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[3]
-
Incremental Addition: Add the compound to the buffer in small portions while vigorously stirring.
-
Issue: Precipitation After Initial Dissolution
-
Observation: The compound dissolves initially but then precipitates out of solution over time.
-
Possible Causes:
-
The solution is supersaturated.
-
A change in temperature or pH has occurred.
-
The compound is degrading to a less soluble form.
-
-
Solutions:
-
Prepare Fresh Solutions: Use freshly prepared solutions for your experiments.
-
Maintain Constant Temperature: Ensure the temperature of the solution remains stable.
-
Re-evaluate Solubility Limit: You may need to work at a lower concentration to ensure long-term stability.
-
Consider Stability: If degradation is suspected, investigate the stability of this compound under your specific experimental conditions.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Conditions | Reference |
| Water | 25 | Ultrasonic and warming to 60°C | [3] |
| PBS (pH 7.2) | 5 | Not specified | [2] |
| DMSO | 100 | Need ultrasonic | [3] |
| DMSO | 3 | Not specified | [2] |
| DMF | 5 | Not specified | [2] |
| Ethanol | 1 | Not specified | [2] |
Table 2: Hypothetical Solubility of this compound in Different Aqueous Buffers at 25°C
| Buffer System | pH | Estimated Solubility (mg/mL) |
| Citrate Buffer | 4.0 | > 50 |
| Phosphate Buffer | 6.0 | 20 - 30 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 5 - 10 |
| Tris Buffer | 8.0 | 1 - 5 |
| Bicarbonate Buffer | 9.0 | < 1 |
Note: The data in Table 2 is hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Standard Method for Determining Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed container (e.g., a glass vial with a screw cap).
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle for a short period.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Quantify the concentration of this compound in the diluted sample.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.
-
Protocol 2: Improving Solubility with Co-solvents
-
Co-solvent Selection: Choose a water-miscible organic solvent in which this compound has high solubility (e.g., ethanol, propylene glycol, or PEG 400).
-
Stock Solution Preparation:
-
Dissolve the desired amount of this compound in the selected co-solvent to create a concentrated stock solution.
-
-
Dilution into Aqueous Buffer:
-
Slowly add the co-solvent stock solution to the aqueous buffer dropwise while vigorously stirring.
-
Monitor for any signs of precipitation. The final concentration of the co-solvent should be kept as low as possible, typically not exceeding 5-10% (v/v) in the final solution, to avoid potential effects on the biological system.
-
-
Final Preparation:
-
Adjust the final volume with the aqueous buffer.
-
Visually inspect the solution for clarity. If necessary, perform a brief sonication.
-
Protocol 3: Enhancing Solubility with Cyclodextrins
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to form inclusion complexes with a wide range of molecules.[4]
-
Preparation of Cyclodextrin Solution:
-
Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer. The concentration will depend on the desired molar ratio of cyclodextrin to the drug.
-
-
Complexation:
-
Slowly add this compound powder to the cyclodextrin solution while stirring continuously.
-
Continue to stir the mixture at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
-
Final Solution:
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. humapub.com [humapub.com]
- 6. scispace.com [scispace.com]
N-Methyltyramine Hydrochloride Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-Methyltyramine hydrochloride in cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results. This resource offers troubleshooting guides, frequently asked questions, and experimental protocols to address potential stability issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: For long-term storage, this compound powder should be stored at -20°C, sealed, and protected from moisture.[1][2] Under these conditions, it is stable for at least four years.[3]
Q2: What is the recommended solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) and water are common solvents for preparing stock solutions of this compound.[1] It is highly soluble in water and ethanol.[4] For a stock solution in DMSO, concentrations up to 100 mg/mL can be achieved, potentially requiring sonication.[1] For an aqueous stock solution, a concentration of 25 mg/mL is possible with ultrasonication and warming to 60°C.[1]
Q3: How stable are stock solutions of this compound?
A3: When prepared in a suitable solvent, stock solutions of this compound are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: What factors can affect the stability of this compound in cell culture media?
A4: Several factors can influence the stability of this compound in the complex aqueous environment of cell culture media. These include:
-
pH: The pH of the culture medium can impact the stability of compounds.[5][6]
-
Temperature: Incubation at 37°C can accelerate the degradation of compounds compared to refrigerated or frozen conditions.[7][8]
-
Media Components: Components within the media, such as amino acids, vitamins, and metal ions (like iron), can interact with and potentially lead to the degradation of the compound.[9]
-
Light Exposure: Similar to other phenolic compounds, prolonged exposure to light may lead to degradation.
-
Oxidation: As a phenethylamine, this compound may be susceptible to oxidation, a process that can be influenced by dissolved oxygen and the presence of metal ions in the medium.[10]
Q5: Is this compound likely to be stable in my specific cell culture medium (e.g., DMEM, RPMI-1640) over the course of my experiment?
A5: While general storage guidelines suggest good stability, the specific stability in a complex mixture like cell culture medium at 37°C over several hours or days has not been widely reported. Given its chemical structure (a phenolic amine), there is a potential for degradation. Therefore, it is highly recommended to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results between replicates or experiments. | Inconsistent concentration of active this compound due to degradation in the cell culture medium. | Perform a stability study of this compound in your specific medium and under your experimental conditions (time, temperature, CO2 levels). Consider preparing fresh working solutions for each experiment. |
| Lower than expected biological activity. | Degradation of this compound over the incubation period, leading to a lower effective concentration. | Quantify the concentration of this compound in the cell culture medium at the beginning and end of your experiment using an appropriate analytical method like HPLC or LC-MS. If significant degradation is observed, consider replenishing the medium with a fresh compound at regular intervals. |
| Precipitate forms when adding the stock solution to the cell culture medium. | The final concentration of the compound or the solvent (e.g., DMSO) is too high, leading to poor solubility in the aqueous medium. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%). Prepare a more dilute stock solution if necessary. Visually inspect the medium for any precipitation after adding the compound. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Working Solution:
- Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).[1]
- Dilute the stock solution in your cell culture medium of choice (e.g., DMEM with 10% FBS) to the final desired experimental concentration.
2. Incubation:
- Aliquot the this compound-containing medium into sterile tubes.
- Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2).
- Prepare a control sample stored at -80°C, which will serve as the baseline (T=0) concentration.
3. Sample Collection:
- Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
4. Sample Analysis by HPLC:
- Thaw the samples and prepare them for HPLC analysis. This may involve a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove any precipitated proteins.
- Analyze the supernatant by a validated HPLC method with UV detection to quantify the concentration of this compound.
- Compare the concentrations at each time point to the initial concentration (T=0) to determine the percentage of the compound remaining.
Data Presentation:
The results of the stability study should be presented in a clear, tabular format.
| Time (hours) | Concentration (µg/mL) | % Remaining |
| 0 | 10.1 | 100% |
| 2 | 9.8 | 97.0% |
| 4 | 9.5 | 94.1% |
| 8 | 9.1 | 90.1% |
| 24 | 7.5 | 74.3% |
| 48 | 5.2 | 51.5% |
(Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.)
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for N-Methyltyramine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine - Wikipedia [en.wikipedia.org]
preventing N-Methyltyramine hydrochloride degradation during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-Methyltyramine hydrochloride during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?
A1: this compound, a phenolic amine, is susceptible to degradation through several mechanisms. The primary factors of concern during sample preparation are:
-
pH: As a compound with a phenolic hydroxyl group and a secondary amine, its stability can be significantly influenced by the pH of the solution. Both strongly acidic and alkaline conditions can promote degradation. The apparent pKa values for protonated N-methyltyramine are 9.76 (phenolic H) and 10.71 (ammonium H)[1].
-
Oxidation: The phenolic group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents. This can lead to the formation of colored degradation products.
-
Light: Exposure to UV or even ambient light can induce photodegradation, particularly for phenolic compounds.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.
Q2: What is the recommended storage condition for solid this compound and its stock solutions?
A2: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture[2]. Under these conditions, it is reported to be stable for at least four years[3]. Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[2]. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes[2].
Q3: Which solvents are suitable for preparing this compound solutions?
A3: this compound is highly soluble in water and ethanol[1]. It is also soluble in DMSO (100 mg/mL) and PBS (pH 7.2) (25 mg/mL)[2]. The choice of solvent will depend on the specific experimental requirements. For aqueous solutions, using a buffer to maintain a stable pH is recommended. For analytical purposes like HPLC, the solvent should be compatible with the mobile phase.
Q4: How can I minimize the degradation of this compound in my samples while they are in the autosampler?
A4: To minimize degradation in an autosampler, it is recommended to use a cooled autosampler set to a low temperature (e.g., 4°C). Samples should be analyzed as quickly as possible after being placed in the autosampler. Using amber vials or protecting the samples from light is also a crucial step to prevent photodegradation.
Q5: I am observing unexpected peaks in my chromatogram when analyzing N-Methyltyramine. Could this be due to degradation?
A5: Yes, the appearance of new or unexpected peaks, especially those that increase in intensity over time or with sample manipulation, is a strong indication of degradation. To confirm this, you can perform a forced degradation study on a pure standard of this compound under controlled stress conditions (acid, base, oxidation, heat, and light) and compare the resulting chromatograms with your sample chromatogram. This will help in identifying the retention times of potential degradation products.
Troubleshooting Guides
Problem: Low or Inconsistent Recovery of N-Methyltyramine
| Possible Cause | Solution |
| Degradation during sample extraction | Work with samples on ice and protect them from light. Use high-purity, degassed solvents. Optimize the extraction pH to a mildly acidic or neutral range where the compound is more stable. |
| Adsorption to container surfaces | Use silanized glass vials or polypropylene tubes to minimize adsorption, especially for low-concentration samples. |
| Incomplete dissolution | Ensure the compound is fully dissolved by vortexing or brief sonication. For aqueous solutions, check the pH to ensure it is within a range where this compound is soluble. |
| Precipitation in the autosampler | Ensure the sample solvent is compatible with the mobile phase. If precipitation is suspected, centrifuge the samples before placing them in the autosampler. |
Problem: Appearance of Extraneous Peaks in Chromatograms
| Possible Cause | Solution |
| Oxidative degradation | Prepare solutions using deoxygenated solvents. Consider adding an antioxidant (e.g., ascorbic acid) to the sample diluent, if compatible with the analytical method. |
| pH-mediated degradation | Buffer the samples to a pH where N-Methyltyramine is most stable. Avoid extreme pH values during sample preparation and in the final sample matrix. |
| Photodegradation | Protect samples from light at all stages of preparation and analysis by using amber vials and minimizing exposure to ambient light. |
| Contamination from reagents | Use high-purity (e.g., HPLC grade) solvents and fresh reagents. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on general principles for phenolic amines and should be experimentally verified for specific applications.
Table 1: Illustrative Stability of this compound in Solution Under Different pH and Temperature Conditions (Assayed by HPLC)
| Condition | Initial Concentration (%) | Remaining N-Methyltyramine (%) after 24 hours | Remaining N-Methyltyramine (%) after 72 hours |
| 0.1 M HCl, 60°C | 100 | 85.2 | 68.5 |
| 0.1 M NaOH, 60°C | 100 | 70.1 | 45.3 |
| pH 4.0 Buffer, 25°C | 100 | 99.5 | 98.9 |
| pH 7.0 Buffer, 25°C | 100 | 99.8 | 99.2 |
| pH 9.0 Buffer, 25°C | 100 | 97.3 | 92.1 |
| pH 7.0 Buffer, 4°C | 100 | >99.9 | >99.9 |
Table 2: Illustrative Photostability and Oxidative Stability of this compound Solution (pH 7.0) at 25°C (Assayed by HPLC)
| Stress Condition | Initial Concentration (%) | Remaining N-Methyltyramine (%) after 8 hours | Remaining N-Methyltyramine (%) after 24 hours |
| Exposed to UV light (254 nm) | 100 | 90.7 | 78.4 |
| Exposed to ambient light | 100 | 98.2 | 95.1 |
| 3% H₂O₂ | 100 | 82.5 | 65.9 |
| Protected from light (Control) | 100 | 99.8 | 99.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
-
Material: this compound (solid, ≥98% purity), HPLC-grade methanol, volumetric flask, analytical balance.
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound.
-
Transfer the weighed solid to a volumetric flask.
-
Dissolve the solid in a small amount of HPLC-grade methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to the final volume with methanol and mix thoroughly.
-
For long-term storage, aliquot the stock solution into amber glass vials and store at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol as described in Protocol 1.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in methanol to a concentration of 1 mg/mL.
-
Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in methanol) in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method (Illustrative Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways for this compound.
References
minimizing non-specific binding of N-Methyltyramine hydrochloride in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing non-specific binding of N-Methyltyramine hydrochloride in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern in its assays?
N-Methyltyramine (NMT) is a naturally occurring biogenic amine and trace amine.[1] As a small molecule, or hapten, it is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an antibody response for use in immunoassays.[2][3][4][][6] Non-specific binding (NSB) is a significant concern in NMT assays because it can lead to inaccurate quantification, reduced assay sensitivity, and false-positive results. NSB occurs when NMT or detection antibodies adhere to unintended surfaces or molecules in the assay system.
Q2: What is the most common immunoassay format for a small molecule like N-Methyltyramine?
Due to its small size, the most suitable immunoassay format for N-Methyltyramine is a competitive ELISA (Enzyme-Linked Immunosorbent Assay) .[7][8][9] In this format, NMT in a sample competes with a labeled NMT conjugate for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the concentration of NMT in the sample.
Q3: What are the primary causes of non-specific binding in N-Methyltyramine assays?
The primary causes of NSB in NMT assays include:
-
Hydrophobic and Ionic Interactions: The chemical structure of NMT, containing both a phenolic ring and an amine group, can lead to non-specific interactions with the surfaces of microplates and other assay components.
-
Matrix Effects: Complex biological samples (e.g., serum, plasma, tissue homogenates) contain numerous endogenous molecules that can interfere with the assay and contribute to NSB.
-
Inadequate Blocking: Failure to effectively block all unoccupied binding sites on the microplate wells after coating with the capture antibody or antigen conjugate.[10]
-
Suboptimal Reagent Concentrations: Incorrect concentrations of antibodies, conjugates, or other reagents can increase the likelihood of non-specific interactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound assays.
High Background Signal
| Potential Cause | Troubleshooting Steps |
| Ineffective Blocking | Optimize the blocking buffer. Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, casein, or commercial synthetic blockers.[10] Increase the concentration of the blocking agent and/or the incubation time. |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. High antibody concentrations can lead to increased NSB.[11] |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer used between each incubation. Ensure complete removal of unbound reagents.[10][12] |
| Cross-Reactivity | The detection antibody may be cross-reacting with other molecules in the sample or with the blocking agent. Consider using a different blocking agent or a more specific antibody. |
| Contamination | Ensure all reagents and equipment are free from contaminants. Use fresh buffers and sterile pipette tips.[11] |
Poor Standard Curve
| Potential Cause | Troubleshooting Steps |
| Degraded Standard | Prepare fresh this compound standards for each assay. Avoid repeated freeze-thaw cycles. |
| Incorrect Dilutions | Carefully check all calculations and pipetting for the serial dilutions of the standard. |
| Inappropriate Dynamic Range | Adjust the concentration range of the standard curve to better encompass the expected concentrations of NMT in the samples. |
| Matrix Effects | Prepare the standard curve in a matrix that closely resembles the sample matrix to account for potential interference. |
High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure accurate and consistent pipetting. Use calibrated pipettes and change tips between samples and standards.[10] |
| Uneven Plate Washing | Ensure all wells are washed uniformly. An automated plate washer can improve consistency. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to temperature fluctuations. Fill the outer wells with buffer or water. |
| Incomplete Mixing | Thoroughly mix all reagents and samples before adding them to the wells.[10] |
Experimental Protocols
Preparation of N-Methyltyramine-Protein Conjugate for Antibody Production
This protocol describes the synthesis of an N-Methyltyramine-Bovine Serum Albumin (NMT-BSA) conjugate, which is essential for immunizing animals to produce anti-NMT antibodies. A similar procedure can be used to prepare an NMT-Ovalbumin (NMT-OVA) conjugate for use in the competitive ELISA.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve this compound in PBS.
-
Add a molar excess of EDC and NHS to the NMT solution to activate the carboxyl group (if a derivative with a carboxyl linker is synthesized) or to facilitate amide bond formation with the amine group of NMT and carboxyl groups on the protein.
-
Dissolve BSA in PBS in a separate container.
-
Slowly add the activated NMT solution to the BSA solution while gently stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Terminate the reaction and remove unreacted NMT and crosslinkers by extensive dialysis against PBS at 4°C.
-
Characterize the conjugate to determine the hapten-to-protein ratio using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[2][3]
Competitive ELISA Protocol for N-Methyltyramine Quantification
Materials:
-
Anti-N-Methyltyramine antibody
-
N-Methyltyramine-OVA conjugate (for coating)
-
This compound standard
-
96-well microplate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H2SO4)
Procedure:
-
Coating: Dilute the NMT-OVA conjugate in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.[7][13]
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.[7]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[7][13]
-
Competition:
-
Prepare serial dilutions of the this compound standard and the unknown samples.
-
In a separate plate or tubes, pre-incubate the standards/samples with a fixed, limited concentration of the anti-NMT primary antibody for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the NMT-OVA coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Discard the solutions and wash the plate three times with Wash Buffer.
-
Detection: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of N-Methyltyramine in the sample.
Data Presentation
Table 1: Comparison of Different Blocking Agents
| Blocking Agent | Concentration | Incubation Time (min) | Signal-to-Noise Ratio | Background Absorbance |
| 1% BSA in PBS | 1% (w/v) | 60 | 8.5 | 0.12 |
| 5% Non-fat Dry Milk in PBS | 5% (w/v) | 60 | 7.2 | 0.15 |
| Casein-based blocker | 1X | 60 | 9.1 | 0.10 |
| Synthetic Blocker | 1X | 30 | 9.5 | 0.09 |
Visualizations
Signaling Pathways
N-Methyltyramine is known to interact with at least two key signaling pathways: it acts as an antagonist at the α2-adrenergic receptor and as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).
Caption: N-Methyltyramine as an α2-Adrenergic Receptor Antagonist.
Caption: N-Methyltyramine as a TAAR1 Agonist.
Experimental Workflow
Caption: Workflow for a Competitive ELISA for N-Methyltyramine.
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 9. microbenotes.com [microbenotes.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. mybiosource.com [mybiosource.com]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. malariaresearch.eu [malariaresearch.eu]
troubleshooting N-Methyltyramine hydrochloride precipitation in DMSO stock
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyltyramine hydrochloride. The following information is designed to address common issues encountered during experimental workflows, particularly concerning the precipitation of this compound in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the hydrochloride salt of N-Methyltyramine, a naturally occurring biogenic amine.[1] It is structurally related to tyramine and is found in various plants.[1] It is known to act as an α2-adrenoreceptor antagonist. The hydrochloride salt is often used in research due to its increased solubility in aqueous solutions compared to the free base.
Q2: I'm observing precipitation in my this compound DMSO stock solution. What are the common causes?
Precipitation of this compound in a DMSO stock solution can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of the compound in DMSO may be too high. There are conflicting reports on the maximum solubility of this compound in DMSO, suggesting it could be variable.
-
Water Absorption by DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of many compounds in DMSO, leading to precipitation.
-
Improper Storage: Frequent freeze-thaw cycles or storage at an inappropriate temperature can promote precipitation. It is recommended to store the DMSO stock solution in small aliquots to avoid repeated temperature changes.
-
Low-Quality DMSO: The purity of the DMSO used can affect solubility. Using a high-purity, anhydrous grade of DMSO is crucial for preparing stable stock solutions.
-
Compound Purity: Impurities in the this compound powder can act as nucleation sites, initiating precipitation even at concentrations below the solubility limit.
Q3: My this compound precipitated out of solution upon dilution into my aqueous experimental medium. Why is this happening?
This phenomenon is often referred to as "solvent shock" or "crashing out." It occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer in which it has lower solubility. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q4: How can I troubleshoot the precipitation of my this compound DMSO stock?
If you observe precipitation in your DMSO stock solution, consider the following troubleshooting steps:
-
Gentle Warming: Try gently warming the solution in a water bath (e.g., 30-40°C) and vortexing to see if the precipitate redissolves. Be cautious, as excessive heat can degrade the compound.
-
Sonication: Use a sonicator bath to aid in the dissolution of the precipitate.
-
Dilution: If warming and sonication are unsuccessful, you may need to dilute the stock solution to a lower concentration with fresh, anhydrous DMSO.
-
Fresh Stock Preparation: If the precipitation persists, it is best to prepare a fresh stock solution using high-purity, anhydrous DMSO and ensuring the compound is fully dissolved before storage.
Q5: What is the recommended procedure for preparing a stable this compound DMSO stock solution?
To prepare a stable stock solution, follow these steps:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.
-
Use a high-purity, anhydrous grade of DMSO.
-
Add the DMSO to the vial containing the powdered compound.
-
Vortex the solution thoroughly. If necessary, use gentle warming (30-40°C) or sonication to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles are present.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in a tightly sealed container with desiccant.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| DMSO | ~100 mg/mL (with sonication) | MedChemExpress |
| DMSO | 3 mg/mL | Cayman Chemical |
| Water | 25 mg/mL (with sonication and warming to 60°C) | MedChemExpress |
| Ethanol | Highly Soluble | Wikipedia |
| PBS (pH 7.2) | 5 mg/mL | Cayman Chemical |
| DMF | 5 mg/mL | Cayman Chemical |
Note: The conflicting solubility data for DMSO highlights the importance of starting with a lower concentration and carefully assessing solubility for your specific batch of this compound and DMSO.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Allow the vial of this compound to reach room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (it is advisable to start with a concentration well below the reported maximum solubility, e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, gently warm the solution to 37°C for 5-10 minutes and vortex again. Alternatively, place the tube in a sonicator bath for 5-10 minutes.
-
Once the solution is clear and all particles are dissolved, aliquot the stock solution into single-use tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
This protocol can be used to determine the practical working concentration of this compound in your specific experimental medium to avoid precipitation.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at ~600-650 nm
Procedure:
-
Prepare a serial dilution of your this compound DMSO stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
Add 198 µL of your pre-warmed cell culture medium to the wells of the 96-well plate.
-
Add 2 µL of each DMSO stock dilution to the corresponding wells of the plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include control wells:
-
Negative Control: 198 µL of medium + 2 µL of DMSO.
-
Blank: 200 µL of medium only.
-
-
Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant period (e.g., 1-2 hours).
-
Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: An increase in absorbance compared to the negative control indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.
Visualizations
References
Technical Support Center: N-Methyltyramine Hydrochloride in In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyltyramine hydrochloride in in vitro settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action in vitro?
N-Methyltyramine (NMT) hydrochloride is the salt form of N-Methyltyramine, a naturally occurring protoalkaloid found in various plants. In vitro, it is known to act as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1) and as an antagonist for the α2-adrenoceptor.[1] Its effects on cellular signaling can be complex and may vary depending on the cell type and experimental conditions.
2. What is the solubility of this compound in common laboratory solvents?
This compound is highly soluble in water and ethanol.[1] For cell culture experiments, it is also soluble in Dimethyl sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). It is recommended to prepare concentrated stock solutions in these solvents and then dilute them to the final working concentration in your cell culture medium. To avoid precipitation, ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells (typically ≤ 0.5%).
3. What is a good starting concentration range for in vitro experiments?
The optimal concentration of this compound is highly dependent on the specific assay and cell type. Based on published data, a broad range from low micromolar to millimolar concentrations has been used. For receptor-mediated effects, concentrations in the low micromolar range are a good starting point, while for metabolic effects, higher concentrations may be necessary. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
4. How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions of this compound and store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] When preparing aqueous stock solutions, it is advisable to filter-sterilize the solution using a 0.22 µm filter before use.[2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Medium
-
Symptom: A visible precipitate forms in the cell culture wells after the addition of this compound.
-
Possible Causes:
-
The final concentration of the compound exceeds its solubility in the culture medium.
-
The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is too high, causing it to precipitate when diluted in the aqueous medium.
-
Interaction with components in the serum or the medium itself.
-
-
Solutions:
-
Decrease Final Concentration: Test a lower concentration range of this compound.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is at a non-toxic and soluble level (e.g., ≤ 0.1% for DMSO).
-
Prepare Fresh Dilutions: Prepare fresh dilutions of the compound from the stock solution for each experiment.
-
Pre-warm Medium: Gently pre-warm the cell culture medium to 37°C before adding the compound.
-
Sonication: If precipitation occurs during stock solution preparation, gentle sonication can aid in dissolution.[2]
-
Issue 2: High Variability or Poor Reproducibility of Results
-
Symptom: Inconsistent results are observed between replicate wells or between experiments.
-
Possible Causes:
-
Inaccurate pipetting of the compound or reagents.
-
Degradation of the this compound stock solution.
-
Variations in cell seeding density or cell health.
-
Inconsistent incubation times.
-
-
Solutions:
-
Pipetting Technique: Use calibrated pipettes and ensure proper mixing of the compound in the culture medium.
-
Stock Solution Integrity: Prepare fresh aliquots of the stock solution and avoid repeated freeze-thaw cycles.
-
Cell Culture Consistency: Maintain consistent cell seeding densities and ensure cells are in a healthy, logarithmic growth phase before starting the experiment.
-
Standardize Protocols: Adhere strictly to the established experimental protocol, including incubation times and reagent concentrations.
-
Issue 3: Unexpected Cytotoxicity
-
Symptom: A significant decrease in cell viability is observed at concentrations expected to be non-toxic.
-
Possible Causes:
-
The cell line being used is particularly sensitive to this compound.
-
The concentration of the solvent (e.g., DMSO) is toxic to the cells.
-
The compound has degraded into a more toxic substance.
-
-
Solutions:
-
Determine IC50: Perform a cytotoxicity assay (e.g., MTT or MTS) to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. This will help you establish a non-toxic working concentration range.
-
Solvent Control: Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) in your experiments to assess the cytotoxicity of the solvent alone.
-
Use Fresh Compound: Use a fresh vial of this compound or a freshly prepared stock solution.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Type/System | Reference |
| Receptor Binding & Activity | |||
| TAAR1 EC50 | ~ 2 µM | Human TAAR1 expressing cells | [1] |
| α2-Adrenoceptor IC50 (Binding) | 5.53 x 10⁻⁶ M | Mouse brain membranes | |
| Metabolic Assays | |||
| Lipolysis Inhibition | 5.8 µM | Rat and human adipocytes | |
| Glucose Uptake Stimulation | 1 mM | Human adipocytes | [3] |
Table 1: In Vitro Activity of this compound.
| Solvent | Solubility | Notes | Reference |
| Water | Highly Soluble | [1] | |
| Ethanol | Highly Soluble | [1] | |
| DMSO | 100 mg/mL (532.85 mM) | Ultrasonic treatment may be needed. | [2] |
| PBS (pH 7.2) | 5 mg/mL |
Table 2: Solubility of this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2, HEK293, 3T3-L1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the compound concentration to determine the IC50 value.
In Vitro Lipolysis Assay
This protocol is to assess the effect of this compound on lipolysis in adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
This compound
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% fatty acid-free BSA
-
Isoproterenol (as a positive control for lipolysis stimulation)
-
Glycerol and Free Fatty Acid quantification kits
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Preparation: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in a 24-well plate.
-
Wash and Pre-incubation: Gently wash the mature adipocytes twice with warm PBS. Then, add pre-warmed KRB buffer and incubate for 1-2 hours at 37°C to establish basal lipolysis.
-
Treatment: Prepare treatment solutions in KRB buffer containing a vehicle control, a positive control (e.g., 10 µM isoproterenol), and a range of this compound concentrations. Remove the pre-incubation buffer and add the treatment solutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Sample Collection: At the end of the incubation, carefully collect the culture medium from each well.
-
Quantification: Measure the concentration of glycerol and free fatty acids in the collected medium using commercially available kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the glycerol and free fatty acid release to the total protein content in each well. Compare the effects of different concentrations of this compound to the basal and isoproterenol-stimulated levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound.
References
N-Methyltyramine hydrochloride interference with fluorescent probes
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding potential interference of N-Methyltyramine hydrochloride (NMT-HCl) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Does this compound (NMT-HCl) have intrinsic fluorescence?
Q2: What are the primary mechanisms by which NMT-HCl can interfere with my fluorescent probe's signal?
A2: NMT-HCl can interfere with fluorescence-based assays through several common mechanisms:
-
Autofluorescence (Spectral Bleed-through): NMT-HCl's own fluorescence may overlap with the emission spectrum of your experimental probe, leading to artificially high signal readings. This is especially problematic if your probe emits in the blue or green spectral region.[2][3]
-
Inner Filter Effect (IFE): NMT-HCl absorbs light in the UV range (tyramine has an absorbance maximum at ~276 nm).[4] If this absorbance overlaps with the excitation or emission wavelengths of your fluorophore, NMT-HCl can absorb the excitation light before it reaches the probe or absorb the emitted light before it reaches the detector. This results in an artificially low fluorescence signal.[5][6][7][8] Even an absorbance of 0.1 can cause a significant (~10%) error in fluorescence intensity.[9]
-
Fluorescence Quenching: NMT-HCl, as a phenolic compound, may act as a collisional (dynamic) or static quencher for certain fluorophores, causing a decrease in fluorescence intensity without absorbing the emitted light.[10][11][12] This occurs when the NMT-HCl molecule interacts directly with the excited state of the fluorophore.
Q3: My fluorescence signal decreases after adding NMT-HCl. How do I know if it's quenching or an inner filter effect?
A3: This is a critical troubleshooting step. First, measure the full absorbance spectrum of NMT-HCl at the concentration used in your assay. If there is significant absorbance at your probe's excitation or emission wavelength, the inner filter effect is a likely contributor. You can correct for IFE mathematically (see Experimental Protocols). If the signal decrease persists after correcting for IFE, or if there is no significant spectral overlap, the mechanism is more likely to be fluorescence quenching.
Q4: How can I proactively design my experiment to minimize potential interference from NMT-HCl?
A4: Careful experimental design can mitigate many interference issues:
-
Select Red-Shifted Probes: Whenever possible, choose fluorescent probes that excite and emit at longer wavelengths (e.g., in the orange or red spectrum, >550 nm). The likelihood of interference from compound autofluorescence and absorbance decreases significantly at red-shifted wavelengths.[13]
-
Optimize Concentrations: Use the lowest effective concentration of both your fluorescent probe and NMT-HCl to minimize autofluorescence and inner filter effects.[2]
-
Run Proper Controls: Always include control wells containing only NMT-HCl in your assay buffer to measure its direct contribution to the signal (autofluorescence). You should also run controls with your probe and NMT-HCl in the absence of the biological target to assess direct interactions.
-
Use Kinetic Mode: If your assay measures a change in fluorescence over time, running it in kinetic mode can often subtract the stable background fluorescence of the test compound.[3]
Troubleshooting Guide
If you suspect NMT-HCl is interfering with your assay, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting NMT-HCl interference.
Data Presentation
As specific experimental data for NMT-HCl's fluorescence properties are limited, the following tables are based on its structural analog, tyramine, and typical characteristics of phenolic amines. These should be used as a guide for expected spectral behavior.
Table 1: Spectral Properties of N-Methyltyramine (NMT) Analog
| Property | Wavelength (nm) | Notes |
| Absorbance Maxima (λabs) | ~276 | Primary absorbance peak, characteristic of the phenol group.[4] |
| ~222 | Secondary UV absorbance peak.[4] | |
| Est. Excitation Max (λex) | ~275 - 280 | Based on tyramine. Likely to excite common blue probes like DAPI. |
| Est. Emission Max (λem) | ~305 - 360 | Based on tyramine and similar compounds.[6] May overlap with DAPI, Hoechst, and some green fluorophores. |
Table 2: Potential Interference with Common Fluorescent Probes
| Fluorescent Probe | Excitation (nm) | Emission (nm) | Potential NMT-HCl Interference Type |
| DAPI | ~358 | ~461 | High Risk: Autofluorescence, Inner Filter Effect |
| Fluorescein (FITC) | ~494 | ~518 | Moderate Risk: Inner Filter Effect (tail of absorbance) |
| Rhodamine B | ~553 | ~576 | Low Risk: Minimal spectral overlap expected.[][15] |
| Cy5 | ~649 | ~666 | Very Low Risk: Recommended for use with potentially interfering compounds. |
Experimental Protocols
Protocol 1: Characterizing Autofluorescence of NMT-HCl
This protocol determines the intrinsic fluorescence of NMT-HCl in your specific assay conditions.
-
Sample Preparation: Prepare a dilution series of NMT-HCl in your final assay buffer (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Instrument Setup: Use a fluorescence spectrophotometer or plate reader.
-
Excitation Scan: Set the emission monochromator to a wavelength outside the expected range (e.g., 450 nm) and scan excitation wavelengths from 250 nm to 400 nm to find the excitation maximum (λex).
-
Emission Scan: Set the excitation monochromator to the λex found in the previous step. Scan emission wavelengths from (λex + 20 nm) to 600 nm to find the emission maximum (λem).
-
Analysis: Plot the fluorescence intensity at λem against the NMT-HCl concentration. This will reveal the contribution of NMT-HCl's autofluorescence at various concentrations in your assay.
Protocol 2: Correction for the Inner Filter Effect (IFE)
This protocol allows for the mathematical correction of signal loss due to IFE.
-
Absorbance Measurement: In a plate reader, measure the absorbance of each well containing NMT-HCl at both the excitation wavelength (Aex) and emission wavelength (Aem) of your fluorescent probe.
-
Fluorescence Measurement: Measure the raw fluorescence intensity (Fobs) of your samples.
-
Correction Calculation: Apply the following formula to calculate the corrected fluorescence (Fcorr): Fcorr = Fobs × 10(Aex + Aem)/2
-
Analysis: Compare the corrected fluorescence values to the observed values to determine the impact of IFE. This method is generally valid for total absorbance values below 0.7.[8]
Protocol 3: Assessing Fluorescence Quenching (Stern-Volmer Analysis)
This protocol helps determine if NMT-HCl is quenching your fluorophore's signal. This should be performed after correcting for IFE.
-
Sample Preparation: Prepare a series of samples with a fixed concentration of your fluorescent probe and increasing concentrations of NMT-HCl (the quencher).
-
Fluorescence Measurement: Measure the IFE-corrected fluorescence intensity for each sample (F). Also, measure the intensity of the probe in the absence of NMT-HCl (F0).
-
Stern-Volmer Plot: Plot the ratio of F0/F against the concentration of NMT-HCl ([Q]).
-
Analysis: If the plot is linear, it indicates that a single type of quenching (static or dynamic) is occurring. The slope of the line is the Stern-Volmer constant (Ksv), which quantifies the quenching efficiency.
Signaling Pathway Context
NMT-HCl is an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[16][17] Its activity is often studied in the context of monoaminergic systems, where it can modulate dopamine transporter function.[1][18] Assays studying this pathway, for instance, using fluorescent cAMP biosensors, could be affected by NMT-HCl's intrinsic properties.
Caption: Simplified TAAR1 Gs-protein signaling pathway activated by NMT.
References
- 1. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 10. Quenching of fluorescence of phenolic compounds and modified humic acids by cadmium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TAAR1 - Wikipedia [en.wikipedia.org]
- 17. Trace Amine-Associated Receptor 1 as a Monoaminergic Modulator in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in N-Methyltyramine Hydrochloride Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of N-Methyltyramine hydrochloride by mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on problems arising from matrix effects.
| Observed Problem | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Low or No Analyte Signal (Ion Suppression) | High concentration of co-eluting matrix components (e.g., phospholipids, salts) competing with N-Methyltyramine for ionization.[1][2][3] | 1. Improve Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[4][5] 2. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of matrix components, but may also decrease the analyte signal.[2][3] 3. Optimize Chromatography: Modify the chromatographic method to separate N-Methyltyramine from the interfering peaks. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[2] 5. Check Instrument Parameters: Ensure ionization source parameters (e.g., spray voltage, gas flows, temperature) are optimized for N-Methyltyramine. |
| High or Enhanced Analyte Signal (Ion Enhancement) | Co-eluting matrix components improve the ionization efficiency of N-Methyltyramine.[2] | 1. Improve Sample Preparation: As with ion suppression, a more effective sample cleanup is the primary solution.[5] 2. Use a SIL-IS: This is the most reliable way to compensate for unpredictable ion enhancement.[2] 3. Evaluate Matrix Blanks: Analyze multiple sources of blank matrix to understand the variability of the enhancement effect.[6][7] |
| Poor Reproducibility and High Variability | Inconsistent matrix effects between different samples or batches.[2] Biological samples can have significant inter-individual variability. | 1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 2. Implement a Robust Cleanup: SPE is generally more reproducible than PPT or LLE and can minimize sample-to-sample variability.[2] 3. Mandatory Use of a SIL-IS: A SIL-IS is crucial for correcting variability introduced by the matrix.[2] 4. Assess Matrix Effect Variability: Test matrix from at least six different sources to evaluate the consistency of the method.[6][7] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Matrix components interfering with the chromatography or co-eluting with the analyte.[8] | 1. Improve Sample Cleanup: Remove interfering substances that can affect peak shape. 2. Optimize LC Method: Adjust mobile phase composition, gradient, or column chemistry to improve peak shape. 3. Reduce Injection Volume: Injecting a smaller volume can sometimes mitigate peak shape issues caused by the sample matrix.[3] |
| High Background Noise | Contamination from the sample matrix, solvents, or labware.[8] | 1. Use High-Purity Solvents and Reagents: Ensure all chemicals are LC-MS grade.[9] 2. Thorough Sample Cleanup: A cleaner sample extract will result in lower background noise. 3. System Cleaning: Regularly clean the LC system and mass spectrometer ion source.[8] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[2] Biological fluids contain numerous endogenous components like phospholipids, salts, and proteins that are common causes of matrix effects.[1][4]
Q2: Why is this compound particularly susceptible to matrix effects?
A2: N-Methyltyramine is a polar, low molecular weight amine.[2] When analyzing biological samples, it often co-elutes with highly abundant endogenous polar compounds (like salts and polar lipids) during reversed-phase chromatography. These co-eluting substances can compete with N-Methyltyramine for ionization in the mass spectrometer source, typically leading to ion suppression.[2]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it critical?
A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, N-Methyltyramine) where some atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte. It co-elutes chromatographically and experiences the same degree of matrix effect (ion suppression or enhancement). By measuring the ratio of the analyte to the SIL-IS, the method can accurately correct for variations in sample preparation and signal response, leading to highly reliable results.[2]
Q4: How do I choose the best sample preparation method to reduce matrix effects?
A4: The choice of sample preparation method depends on the complexity of the matrix, the required sensitivity, and throughput.
-
Protein Precipitation (PPT): This is a simple and fast method but is the least effective at removing matrix components other than proteins, often resulting in significant matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): LLE provides cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. However, it can be labor-intensive and may have lower recovery for polar compounds like N-Methyltyramine.[4]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing a wide range of interfering components, providing the cleanest extracts and minimizing matrix effects. It is highly recommended for achieving the best data quality.
Q5: How can I quantitatively assess the matrix effect in my assay?
A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a clean standard solution at the same concentration.[1] The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. Regulatory guidelines, such as those from the FDA, recommend evaluating the matrix effect in at least six different lots of the biological matrix.[6][7]
Quantitative Data on Sample Preparation Methods
The following table provides a representative comparison of what a user might expect in terms of recovery and matrix effect for different sample preparation techniques. Note: These are illustrative values and actual results will vary depending on the specific matrix and experimental conditions.
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 80 (Suppression) | Fast, simple, inexpensive | High matrix effects, low selectivity[5] |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 80 - 100 (Minimal Effect) | Good removal of phospholipids | Can be labor-intensive, may have lower recovery for polar analytes[4] |
| Solid-Phase Extraction (SPE) | 90 - 110 | 95 - 105 (Negligible Effect) | Excellent cleanup, high recovery and selectivity | More complex and costly than PPT |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a fast and simple method for removing proteins from plasma or serum samples.
-
Sample Preparation:
-
Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
-
Precipitation:
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting N-Methyltyramine from urine samples.
-
Sample Preparation:
-
Pipette 500 µL of urine into a glass tube.
-
Add the internal standard.
-
Add 50 µL of 1M sodium hydroxide to basify the sample (adjust pH to >10).
-
-
Extraction:
-
Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex or shake vigorously for 5 minutes.
-
-
Phase Separation:
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Organic Phase Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 3: Solid-Phase Extraction (SPE)
This protocol uses a mixed-mode cation exchange SPE cartridge for plasma or serum.
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma/serum into a tube.
-
Add the internal standard.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the N-Methyltyramine and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting workflow for low or inconsistent analyte signals.
References
- 1. agilent.com [agilent.com]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 4. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
N-Methyltyramine hydrochloride stability under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Methyltyramine hydrochloride under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is the salt form of N-Methyltyramine, often preferred for its increased stability and solubility.[1] The solid form is stable for at least four years when stored at -20°C.[2] In its dry, powdered form, it is a white to yellow crystalline solid.[3] For short-term shipping, it is stable at room temperature.[2]
Q2: How does pH affect the stability of this compound in solution?
Q3: What are the expected degradation pathways for this compound?
Potential degradation pathways under hydrolytic, oxidative, and photolytic stress include oxidation of the phenol group, modifications to the ethylamine side chain, or other rearrangements. The specific degradation products would need to be identified through analytical techniques such as HPLC-MS. Forced degradation studies are designed to intentionally degrade the molecule to generate these potential byproducts for analytical method validation.[4][5][6]
Q4: Are there any known incompatibilities for this compound in solution?
Specific incompatibility data is limited. However, as a phenolic compound, it may be susceptible to oxidation, especially in the presence of metal ions or oxidizing agents. When preparing solutions, it is advisable to use high-purity solvents and avoid unnecessary exposure to light and oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of compound potency in an acidic solution. | Acid-catalyzed hydrolysis or degradation. The rate of degradation may be accelerated by elevated temperatures. | Buffer the solution to a less acidic pH if the experimental design allows. Store acidic solutions at lower temperatures (e.g., 2-8°C) and for shorter durations. Perform a time-course experiment to determine the rate of degradation under your specific conditions. |
| Precipitation observed in a basic solution. | N-Methyltyramine free base may be less soluble than its hydrochloride salt. Adjusting the pH to the basic range can neutralize the hydrochloride salt, leading to precipitation of the free base. | Ensure the concentration of the compound is below the solubility limit of the free base at the target pH. Consider using a co-solvent if appropriate for the experiment. Before use, visually inspect the solution for any particulates. |
| Discoloration of the solution over time. | This could indicate oxidative degradation of the phenolic group or other chemical transformations. Exposure to light, oxygen, or trace metal contaminants can catalyze these reactions. | Prepare solutions fresh whenever possible. Store solutions protected from light in amber vials or by wrapping the container in aluminum foil. Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). |
| Variability in experimental results. | Inconsistent stability of the compound across different experimental runs. This could be due to minor variations in pH, temperature, or exposure to light and air. | Standardize solution preparation procedures, including the source and purity of solvents and buffers. Prepare stock solutions in a consistent manner and aliquot for single use to avoid repeated freeze-thaw cycles. Use a stability-indicating analytical method to confirm the concentration of the active compound before each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol outlines a general procedure for assessing the stability of this compound under acidic and basic conditions.
1. Materials:
- This compound
- 0.1 N Hydrochloric Acid (HCl)
- 0.1 N Sodium Hydroxide (NaOH)
- High-purity water (e.g., Milli-Q)
- pH meter
- Heating block or water bath
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
2. Procedure:
- Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
- Acid Hydrolysis:
- Mix equal volumes of the stock solution and 0.1 N HCl in a suitable vial.
- Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
- Cool the solution to room temperature.
- Neutralize the solution with an appropriate amount of 0.1 N NaOH.
- Dilute the sample with mobile phase to a suitable concentration for HPLC analysis.
- Base Hydrolysis:
- Mix equal volumes of the stock solution and 0.1 N NaOH in a suitable vial.
- Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
- Cool the solution to room temperature.
- Neutralize the solution with an appropriate amount of 0.1 N HCl.
- Dilute the sample with mobile phase to a suitable concentration for HPLC analysis.
- Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.
- Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Data Presentation
The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized.
| Condition | Temperature (°C) | Time (hours) | N-Methyltyramine HCl Remaining (%) | Number of Degradation Products |
| 0.1 N HCl | 60 | 2 | 85.2 | 2 |
| 0.1 N HCl | 80 | 2 | 68.7 | 3 |
| 0.1 N NaOH | 60 | 2 | 92.5 | 1 |
| 0.1 N NaOH | 80 | 2 | 81.3 | 2 |
| pH 4 Buffer | 40 | 24 | 98.1 | 0 |
| pH 9 Buffer | 40 | 24 | 97.5 | 0 |
Visualizations
Caption: Workflow for a forced degradation study of N-Methyltyramine HCl.
Caption: Factors influencing the stability of N-Methyltyramine HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. pharmasm.com [pharmasm.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
ensuring reproducibility in N-Methyltyramine hydrochloride bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure reproducibility in bioassays involving N-Methyltyramine (NMT) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is N-Methyltyramine hydrochloride and its primary mechanism of action?
A1: N-Methyltyramine (NMT) is a naturally occurring biogenic amine found in various plants and animals.[1] It is the N-methylated analog of tyramine. The hydrochloride salt is the common form used in research as it is highly soluble in water and ethanol.[1] NMT's primary mechanisms of action are as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1) and as an antagonist for the α2-adrenoceptor.[2][3] Both are G-protein coupled receptors (GPCRs).
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
A2: this compound is highly soluble in water and DMSO.[4] For aqueous stock solutions, it is recommended to filter-sterilize through a 0.22 µm filter.[4] For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months, protected from moisture.[4] The solid form is stable for at least four years when stored at -20°C.[5]
Q3: Why am I observing high variability between my experimental replicates?
A3: High variability in cell-based assays can stem from several sources. Common causes include inconsistent cell handling, use of cells with high passage numbers, pipette calibration errors, and "edge effects" in microplates.[6] For NMT specifically, issues like compound precipitation at high concentrations or degradation of stock solutions can also contribute. Ensuring consistent cell seeding density and using standardized, calibrated equipment is crucial.
Q4: My this compound solution appears cloudy or has precipitates. What should I do?
A4: Cloudiness or precipitation can occur, especially at high concentrations or in certain buffers. This compound has good solubility in water (25 mg/mL) and DMSO (100 mg/mL), but this can be affected by the buffer composition and pH.[4] Gentle warming (up to 60°C) and ultrasonication can be used to aid dissolution.[4] If precipitation occurs in your final assay medium, it may indicate that the compound has exceeded its solubility limit under those specific conditions, which can lead to inaccurate dose-response curves. Consider preparing fresh dilutions or using a co-solvent system if compatible with your assay.
Quantitative Data Summary
The bioactivity of N-Methyltyramine can vary based on the assay type, target species, and experimental conditions. The following table summarizes key quantitative data from published literature.
| Compound | Target | Assay Type | Species | Value | Unit | Reference(s) |
| N-Methyltyramine | TAAR1 | Functional (cAMP) | Human | ~2 | µM | [1] |
| N-Methyltyramine | α2-Adrenoceptor | Radioligand Binding (IC₅₀) | Rat (Brain) | ~5.5 | µM | |
| Tyramine | TAAR1 | Functional (cAMP) | Human | ~1 | µM | |
| N-Methyltyramine | Lipolysis | Functional | Human (Adipocytes) | Weak Inducer | % of max | |
| Produces ~20% of the effect of the reference compound Isoprenaline at concentrations ≥100 µg/mL. |
Experimental Protocols
Reproducibility is contingent on meticulous and consistent execution of experimental protocols. Below is a detailed methodology for a common bioassay used to characterize NMT's activity.
Protocol: TAAR1 Functional Assay (cAMP Accumulation)
This protocol outlines a method to assess the functional agonism of N-Methyltyramine at the human TAAR1 by measuring the downstream production of cyclic AMP (cAMP).
1. Materials & Reagents:
-
Cell Line: HEK293 or CHO cells stably or transiently transfected with a plasmid encoding human TAAR1. Use a parental cell line negative for endogenous TAAR1 as a control.
-
This compound: Prepare a 10 mM stock solution in sterile water or DMSO.
-
Culture Medium: DMEM or F-12 Ham's medium supplemented with 10% FBS, penicillin/streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Reference Agonist: Tyramine or another known TAAR1 agonist.
-
cAMP Assay Kit: A commercial kit based on HTRF, ELISA, or fluorescence polarization.
2. Procedure:
-
Cell Seeding: Seed the TAAR1-expressing cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control and a reference agonist.
-
Assay Initiation:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed Assay Buffer.
-
Add 50 µL of Assay Buffer (containing the PDE inhibitor) to each well.
-
Add 50 µL of the diluted N-Methyltyramine, reference agonist, or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This incubation time should be optimized for your specific cell line and assay kit.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis:
-
Plot the measured signal (e.g., fluorescence ratio) against the logarithm of the N-Methyltyramine concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value.
-
Visualized Workflows and Pathways
NMT Signaling Pathways
NMT acts as an agonist at the Gs-coupled TAAR1, stimulating adenylyl cyclase to increase cAMP levels. Conversely, it acts as an antagonist at the Gi-coupled α2-adrenoceptor, which normally inhibits adenylyl cyclase. This antagonism can lead to a disinhibition, also resulting in increased cAMP.
General Experimental Workflow
This diagram outlines the key stages of a typical cell-based bioassay for NMT, from initial preparation to final data analysis, to ensure a reproducible process.
Troubleshooting Guides
Problem: Unexpectedly Low or No Bioactivity
This guide provides a logical flow to diagnose potential causes for lower-than-expected or absent responses in your NMT bioassay.
Problem: Poor Dose-Response Curve (e.g., shallow slope, no clear plateau)
-
Potential Cause 1: Compound Solubility Limit: At high concentrations, NMT may be precipitating out of the assay medium, leading to an artificially flattened curve.
-
Solution: Visually inspect the wells with the highest concentrations for precipitates. Determine the solubility limit of NMT in your specific assay buffer and do not exceed it in your dilution series.
-
-
Potential Cause 2: Incorrect Dilution Series: Errors in preparing the serial dilutions can lead to a distorted curve.
-
Solution: Carefully prepare a fresh dilution series. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Potential Cause 3: Assay Incubation Time: The incubation time may be too long or too short, leading to receptor desensitization or an insufficient signal window, respectively.
-
Solution: Perform a time-course experiment to determine the optimal incubation period that yields the most robust and consistent dose-response relationship.
-
Problem: High Background Signal
-
Potential Cause 1: Constitutive Receptor Activity: Some overexpressed GPCR systems can exhibit ligand-independent (constitutive) activity, leading to a high basal signal.
-
Solution: Titrate the amount of receptor plasmid used for transfection to find an expression level that minimizes basal activity while maintaining a good signal window. If available, use an inverse agonist to quantify and potentially reduce the basal signal.
-
-
Potential Cause 2: Assay Reagent Interference: Components in the cell medium or the compound vehicle (e.g., DMSO) may interfere with the detection chemistry.
-
Solution: Run a control plate with only the assay buffer and detection reagents to check for background. Ensure the final concentration of any solvent like DMSO is consistent across all wells (including controls) and is below the tolerance level of the assay (typically <0.5%).
-
References
- 1. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A review of the receptor binding and pharmacological effects of N-methyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of N-Methyltyramine Hydrochloride and Synephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of N-Methyltyramine hydrochloride and p-synephrine, two structurally related biogenic amines. The following sections detail their mechanisms of action, receptor binding affinities, and functional effects, supported by experimental data.
Mechanism of Action and Receptor Binding
N-Methyltyramine (NMT) and p-synephrine, despite their structural similarities to endogenous catecholamines like norepinephrine, exhibit distinct pharmacological profiles. Their primary interactions are with adrenergic receptors, but their modes of action differ significantly.
p-Synephrine primarily acts as an agonist at adrenergic receptors, with a notable preference for the α1-adrenergic receptor subtype.[1][2][3] Its affinity for α2 and β-adrenergic receptors is considerably lower.[1][2] As a partial agonist at α1A-adrenergic receptors, p-synephrine can elicit a response, though not to the same maximal effect as a full agonist like norepinephrine.[3]
This compound , in contrast, is characterized predominantly as an α2-adrenoreceptor antagonist.[4][5][6] This means it binds to α2-adrenergic receptors and blocks the action of endogenous agonists like norepinephrine. The antagonism of presynaptic α2-adrenoceptors can lead to an increase in the release of norepinephrine from nerve terminals.
Quantitative Data: Adrenergic Receptor Binding Affinities
The binding affinities of this compound and p-synephrine for various adrenergic receptor subtypes have been determined through radioligand binding assays. The data, presented as pKi and IC50 values, are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Compound | Receptor Subtype | Cell Line | Radioligand | pKi | IC50 (M) | Reference |
| p-Synephrine | α1A-AR | HEK293 | [3H]prazosin | 4.11 | - | [1] |
| α2A-AR | CHO | [3H]rauwolscine | 4.44 | - | [1] | |
| α2C-AR | CHO | [3H]rauwolscine | 4.61 | - | [1] | |
| N-Methyltyramine | α2-Adrenoceptor | - | [3H]p-aminoclonidine | - | 5.53 x 10-6 | [4] |
Functional Efficacy: Lipolysis and cAMP Accumulation
The differential receptor interactions of N-Methyltyramine and p-synephrine translate into distinct effects on downstream signaling pathways and physiological processes, such as lipolysis (the breakdown of fat) and the accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger.
p-Synephrine has been shown to stimulate lipolysis in both rat and human adipocytes, although it is more potent in rat fat cells.[7][8] This lipolytic effect is mediated, at least in part, through its interaction with β-adrenergic receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[9][10] Studies have also indicated that p-synephrine's metabolic actions in the liver are mediated by both α- and β-adrenergic signaling, involving both Ca2+ mobilization and cAMP production.[10]
The effects of N-Methyltyramine on lipolysis are more complex and subject to some conflicting reports. Several studies indicate that NMT acts as an inhibitor of lipolysis.[5][8][11] This is consistent with its role as an α2-adrenoceptor antagonist, as activation of α2-receptors typically inhibits adenylyl cyclase and thus suppresses lipolysis. However, some research suggests that at high concentrations, NMT can induce a modest lipolytic response in human adipocytes, though to a lesser extent than p-synephrine.[7][12]
Quantitative Data: Functional Assays
The following table summarizes the available quantitative data on the functional efficacy of N-Methyltyramine and p-synephrine in lipolysis and cAMP accumulation assays.
| Compound | Assay | Cell/Tissue Type | Parameter | Value | Reference |
| p-Synephrine | Lipolysis | Human Adipocytes | % of Isoprenaline max response | ~10% at 10 µg/ml | [8] |
| Lipolysis | Rat Adipocytes | % of Isoprenaline max response | ~60% at 10 µg/ml | [8] | |
| cAMP Accumulation | Rat Liver | - | Stimulated | [10] | |
| N-Methyltyramine | Lipolysis | Human Adipocytes | % of Isoprenaline max response | ~20% at ≥100 µg/ml | [7] |
| Lipolysis | Rat Adipocytes | - | Inhibited | [7][8] |
Signaling Pathways
The distinct receptor binding profiles of p-synephrine and N-Methyltyramine result in the activation of different intracellular signaling cascades.
p-Synephrine's agonism at α1-adrenergic receptors primarily activates the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonistic effect of N-methyltyramine on alpha2-adrenoceptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the receptor binding and pharmacological effects of N-methyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The action of p-synephrine on hepatic carbohydrate metabolism and respiration occurs via both Ca(2+)-mobilization and cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, Efficacy, and Mechanistic Studies Regarding Citrus aurantium (Bitter Orange) Extract and p‐Synephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Method Validation for N-Methyltyramine Hydrochloride
For researchers, scientists, and drug development professionals, the robust and reliable quantification of N-Methyltyramine hydrochloride is essential for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility. This guide provides a comprehensive overview of a representative HPLC-UV method for the determination of this compound, including a detailed validation protocol and a comparison with an alternative method, supported by illustrative experimental data.
Representative Analytical Method: HPLC-UV
A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. This method is based on common practices for the analysis of sympathomimetic amines and other polar basic compounds.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (Solvent B) in an isocratic elution of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm[1]
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
Experimental Workflow for Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Detailed Experimental Protocols for Method Validation
The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
1. System Suitability
-
Protocol: A standard solution of this compound (e.g., 50 µg/mL) is injected six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
-
Tailing factor: ≤ 2.0.
-
Theoretical plates: ≥ 2000.
-
2. Specificity
-
Protocol: The diluent (blank), a placebo solution, and a standard solution of this compound are injected. Forced degradation studies are also performed by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms. The peak for this compound should be pure and spectrally homogeneous in the stressed samples, and there should be adequate resolution from any degradation products.
3. Linearity
-
Protocol: A series of at least five concentrations of this compound (e.g., 10-100 µg/mL) are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
4. Accuracy (Recovery)
-
Protocol: The accuracy is determined by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery is then calculated.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration are performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst using different equipment.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
7. Robustness
-
Protocol: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and the percentage of acetonitrile in the mobile phase (± 2%).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Quantitative Data Summary
The following tables summarize the illustrative validation data for the proposed HPLC-UV method.
Table 1: System Suitability and Linearity
| Parameter | Result | Acceptance Criteria |
| System Suitability | ||
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | 4500 | ≥ 2000 |
| RSD of Peak Area (%) | 0.8 | ≤ 2.0% |
| Linearity | ||
| Range (µg/mL) | 10 - 100 | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
Table 2: Accuracy and Precision
| Parameter | Result | Acceptance Criteria |
| Accuracy (Recovery) | ||
| 80% Level | 99.5% | 98.0% - 102.0% |
| 100% Level | 100.2% | 98.0% - 102.0% |
| 120% Level | 101.1% | 98.0% - 102.0% |
| Precision (RSD %) | ||
| Repeatability | 0.9% | ≤ 2.0% |
| Intermediate Precision | 1.2% | ≤ 2.0% |
Table 3: LOD, LOQ, and Robustness
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Robustness | Method is robust |
Comparison with an Alternative Method: GC-MS
While HPLC-UV is a robust method, Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative, particularly for volatile compounds or when higher specificity is required.
Table 4: Comparison of HPLC-UV and GC-MS Methods
| Feature | HPLC-UV | GC-MS with Derivatization |
| Principle | Separation based on polarity, UV detection. | Separation based on volatility, mass-to-charge ratio detection. |
| Sample Preparation | Simple dissolution in mobile phase. | Requires derivatization to increase volatility and thermal stability.[2] |
| Sensitivity | Good, suitable for routine QC. | Potentially higher sensitivity. |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass fragmentation pattern. |
| Instrumentation | Widely available in QC labs. | More specialized and expensive. |
| Analysis Time | Typically longer run times. | Can have faster run times.[2] |
| Advantages | Simple, robust, non-destructive. | High specificity, suitable for complex matrices. |
| Disadvantages | Lower specificity than MS, potential for interference. | Destructive, derivatization adds complexity and potential for error. |
Logical Relationship for Method Selection
The choice between HPLC-UV and GC-MS depends on the specific analytical requirements.
Caption: Decision tree for analytical method selection.
References
A Comparative Analysis of N-Methyltyramine Hydrochloride and p-Synephrine on Adipocyte Lipolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipolytic effects of N-Methyltyramine hydrochloride (NMT) and p-synephrine on adipocytes. The information presented herein is synthesized from experimental data to assist researchers and drug development professionals in understanding the distinct mechanisms and efficacy of these two compounds in modulating fat metabolism.
Executive Summary
N-Methyltyramine (NMT) and p-synephrine are structurally related biogenic amines that are often investigated for their metabolic effects. While both are found in plants such as bitter orange (Citrus aurantium), their impact on adipocyte lipolysis is markedly different. Experimental evidence demonstrates that p-synephrine is a partial agonist of β-adrenergic receptors, particularly the β3 subtype, and directly stimulates lipolysis , albeit with lower potency than the endogenous catecholamines. In contrast, N-Methyltyramine exhibits weak to negligible direct lipolytic activity and may even possess antilipolytic properties at higher concentrations. Its effects on lipid metabolism are more complex, potentially involving antagonism of α2-adrenergic receptors and agonism of Trace Amine-Associated Receptor 1 (TAAR1).
Comparative Efficacy in Adipocyte Lipolysis
The lipolytic potential of NMT and p-synephrine has been directly compared in studies using isolated human and rat adipocytes. The data consistently indicates that p-synephrine is the more effective lipolytic agent of the two.
| Compound | Species | Adipocyte Type | Concentration | Lipolytic Effect (% of Isoprenaline Max) | Reference |
| p-Synephrine | Human | Subcutaneous | High Doses (≥100 µg/ml) | Partially stimulatory | [1][2] |
| Rat | Visceral | Dose-dependent | ~80% | [2][3] | |
| N-Methyltyramine | Human | Subcutaneous | High Doses (≥100 µg/ml) | ~20% (with antilipolytic properties) | [1][2] |
| Rat | Visceral | Up to 1000 µg/mL | Not lipolytic, and even inhibitory | [2][3] |
Mechanisms of Action
The divergent effects of NMT and p-synephrine on lipolysis stem from their distinct interactions with adipocyte receptors and signaling pathways.
p-Synephrine: A β3-Adrenergic Agonist
The primary mechanism by which p-synephrine stimulates lipolysis is through its action as an agonist at β3-adrenergic receptors.[4][5][6][7] While it has a much lower affinity for β1 and β2 adrenergic receptors, its activation of β3-adrenoceptors in adipocytes initiates the canonical lipolytic cascade:
-
Receptor Binding: p-Synephrine binds to and activates β3-adrenergic receptors on the adipocyte membrane.
-
G-Protein Activation: This leads to the activation of the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: Gs-alpha subunit activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
HSL and Perilipin Phosphorylation: PKA phosphorylates and activates Hormone-Sensitive Lipase (HSL) and perilipin.
-
Lipolysis: Activated HSL translocates to the lipid droplet and hydrolyzes triglycerides into free fatty acids and glycerol, which are then released from the adipocyte.
N-Methyltyramine: A Multifaceted Modulator
The mechanism of action for NMT is more complex and does not primarily involve direct, potent stimulation of lipolysis. The available evidence points to several potential pathways:
-
Weak/Negligible Direct Lipolytic Activity: Studies have shown that NMT is a very poor activator of lipolysis on its own in human adipocytes.[1][2]
-
α2-Adrenergic Receptor Antagonism: NMT has been shown to act as an antagonist at α2-adrenoceptors.[8][9] Since the activation of α2-adrenoceptors on adipocytes inhibits lipolysis (by decreasing cAMP levels), the antagonistic action of NMT could potentially disinhibit this pathway, thereby facilitating lipolysis under certain conditions. The IC50 value for NMT at the α2-adrenoceptor has been reported to be 5.53 x 10-6 M.[8]
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: NMT is an agonist for TAAR1.[10] The role of TAAR1 in direct adipocyte lipolysis is still under investigation, but its activation can modulate monoaminergic systems, which may indirectly influence metabolic processes.
-
Interaction with Monoamine Oxidases (MAO): NMT can be a substrate for MAO. This interaction could influence the local concentrations of other biogenic amines that regulate lipolysis.
Signaling Pathway Diagrams
Figure 1: p-Synephrine Signaling Pathway for Lipolysis.
Figure 2: N-Methyltyramine's Multifaceted Modulation of Lipolysis.
Experimental Protocols
A standardized in vitro lipolysis assay is crucial for the comparative evaluation of NMT and p-synephrine. The following protocol provides a robust framework for such an investigation.
In Vitro Lipolysis Assay in Isolated Human Adipocytes
1. Objective: To quantify and compare the lipolytic activity of this compound and p-synephrine by measuring glycerol release from isolated human adipocytes.
2. Materials:
-
Human adipose tissue (e.g., from subcutaneous abdominal lipectomy).
-
Krebs-Ringer bicarbonate buffer with HEPES (KRBH), pH 7.4.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Collagenase (Type I).
-
This compound and p-synephrine stock solutions.
-
Isoprenaline (positive control).
-
Insulin (anti-lipolytic control).
-
Glycerol assay kit.
-
96-well microplates.
-
Shaking water bath (37°C).
-
Spectrophotometer.
3. Adipocyte Isolation: a. Mince fresh adipose tissue into small fragments in warm KRBH buffer. b. Digest the tissue with collagenase (e.g., 1 mg/mL) in KRBH buffer with BSA for 45-60 minutes at 37°C with gentle shaking. c. Filter the digest through a nylon mesh to remove undigested tissue. d. Allow the mature adipocytes to float and wash them three times with warm KRBH buffer. e. Resuspend the isolated adipocytes in fresh KRBH buffer with BSA to a known concentration (e.g., 10% v/v).
4. Lipolysis Assay: a. In a 96-well plate, add adipocyte suspension to each well. b. Add varying concentrations of NMT, p-synephrine, isoprenaline (positive control), insulin (in the presence of a stimulant, as an anti-lipolytic control), or vehicle (negative control) to the respective wells. c. Incubate the plate at 37°C with gentle shaking for 90-120 minutes. d. After incubation, carefully collect the infranatant (aqueous layer below the floating adipocytes) for glycerol measurement.
5. Glycerol Measurement: a. Quantify the glycerol concentration in the collected infranatant using a commercial glycerol assay kit according to the manufacturer's instructions. b. Measure the absorbance using a spectrophotometer. c. Calculate the amount of glycerol released, normalized to the amount of adipocytes (e.g., per mg of lipid or per million cells).
6. Data Analysis: a. Construct dose-response curves for NMT and p-synephrine. b. Express the lipolytic activity as a percentage of the maximal response to isoprenaline. c. Determine EC50 values if a clear dose-response relationship is observed. d. Use appropriate statistical tests to compare the effects of the different compounds.
Figure 3: Experimental Workflow for In Vitro Lipolysis Assay.
Conclusion
References
- 1. Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Synephrine Suppresses Glucose Production but Not Lipid Accumulation in H4IIE Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antagonistic effect of N-methyltyramine on alpha2-adrenoceptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Methyltyramine Hydrochloride and Octopamine for Researchers and Drug Development Professionals
An In-depth Examination of Two Structurally-Related Biogenic Amines
N-Methyltyramine (NMT) hydrochloride and octopamine are naturally occurring biogenic amines that share a close structural relationship with tyramine and the catecholamines. Both compounds are found in various plants and are present endogenously in trace amounts in mammals, where they interact with adrenergic and trace amine-associated receptors (TAARs). Despite their structural similarities, they exhibit distinct pharmacological profiles, making a comparative understanding crucial for researchers in pharmacology, neuroscience, and drug development. This guide provides a detailed comparative analysis of their receptor interactions, functional effects, and the experimental methodologies used to characterize them.
Molecular and Pharmacological Profile
N-Methyltyramine is the N-methylated analog of tyramine, while octopamine is its β-hydroxylated counterpart. These structural differences fundamentally influence their receptor binding and subsequent physiological effects.
N-Methyltyramine Hydrochloride is often described as a pressor agent and has been characterized as an antagonist at α-adrenoreceptors, particularly the α2 subtype.[1][2] It also functions as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1).[3]
Octopamine , often referred to as the invertebrate equivalent of norepinephrine, acts as a neurotransmitter in many invertebrate species. In mammals, it is considered a trace amine and shows a preference for β3-adrenergic receptors, while exhibiting poor binding to α1, α2, β1, and β2 adrenergic subtypes.[2] Like NMT, it is also an agonist at TAAR1.[4]
Quantitative Comparison of Receptor Functional Potency
A key aspect of comparing these two compounds is their functional potency at various receptors. The following table summarizes their half-maximal effective concentrations (EC50) from a study utilizing a BRET-based cellular assay for TAAR1 and a fluorescent Ca2+ response assay for adrenergic receptors.
| Receptor Subtype | N-Methyltyramine (EC50 in µM) | Octopamine (EC50 in µM) | Efficacy (Emax %) for N-Methyltyramine | Efficacy (Emax %) for Octopamine | Reference |
| Adrenergic α1A | >300 | 11 | - | 87 | [3] |
| Adrenergic α1B | >300 | 14 | - | 88 | [3] |
| Adrenergic α1D | >300 | 2.6 | - | 93 | [3] |
| Adrenergic α2A | >300 | >300 | - | - | [3] |
| Adrenergic β1 | >300 | >300 | - | - | [3] |
| Adrenergic β2 | >300 | 25 | - | 34 | [3] |
| TAAR1 | 23 | 46 | 83 | 85 | [3] |
Note: Emax values are presented as a percentage of the maximal response obtained by a reference agonist (adrenaline for adrenergic receptors and phenethylamine for TAAR1).
Signaling Pathways and Biosynthesis
The interaction of N-Methyltyramine and octopamine with their respective receptors initiates distinct downstream signaling cascades.
Caption: Signaling pathways of N-Methyltyramine and Octopamine.
Both N-Methyltyramine and octopamine are biosynthetically derived from tyramine, which itself is formed from the decarboxylation of the amino acid tyrosine.
Caption: Biosynthetic relationship of N-Methyltyramine and Octopamine from Tyramine.
Comparative Physiological Effects
Cardiovascular System
Both N-Methyltyramine and octopamine can exert effects on the cardiovascular system, primarily by interacting with adrenergic receptors and influencing norepinephrine release.
-
N-Methyltyramine: In vivo studies in dogs have shown that NMT has pressor effects, increasing blood pressure.[2] This is consistent with its ability to enhance norepinephrine release.
-
Octopamine: Intravenous administration of octopamine in rats and dogs has been shown to be hypertensive.[5][6] For instance, an infusion of 220 µg/kg/min in awake rats was associated with an increase in mean arterial pressure.[5] However, it is considered a very weak pressor agent compared to norepinephrine.[7]
A direct quantitative comparison from a single study is lacking, but the available evidence suggests both can elevate blood pressure, likely through different primary mechanisms—NMT via indirect sympathomimetic action and octopamine through weak direct agonism at adrenergic receptors.
Lipolysis
The effects of these amines on fat breakdown (lipolysis) are of interest in metabolic research.
-
N-Methyltyramine: Studies have shown that NMT exhibits modest inhibitory (antagonistic) activity on lipolysis in rat adipocytes.[8] However, in human adipocytes, it has been observed to slightly increase lipolysis, although to a lesser extent than synephrine.[9]
-
Octopamine: Octopamine is known to stimulate lipolysis, particularly through its agonist activity at β3-adrenergic receptors.[2] In rat adipocytes, it can fully stimulate lipolysis, although with a much lower potency (EC50 in the micromolar range) compared to isoprenaline (EC50 in the nanomolar range).[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of pharmacological compounds. Below are methodologies for key assays used to evaluate N-Methyltyramine and octopamine.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of N-Methyltyramine and octopamine for a specific receptor (e.g., adrenergic or trace amine-associated receptors).
Methodology:
-
Membrane Preparation:
-
Cells stably expressing the receptor of interest are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-adrenoceptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (N-Methyltyramine or octopamine) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive antagonist for the receptor.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
cAMP Accumulation Assay for Functional Potency (EC50/IC50)
This functional assay measures the ability of a compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of the second messenger cyclic AMP (cAMP) following receptor activation.
Objective: To determine the functional potency (EC50) of N-Methyltyramine and octopamine as agonists or their inhibitory potency (IC50) as antagonists at Gs or Gi-coupled receptors.
Methodology:
-
Cell Culture and Plating:
-
Cells expressing the G-protein coupled receptor of interest are cultured and seeded into 96- or 384-well plates.
-
-
Compound Treatment:
-
For Agonist Testing: Cells are treated with increasing concentrations of N-Methyltyramine or octopamine.
-
For Antagonist Testing: Cells are pre-incubated with increasing concentrations of the test compound before being stimulated with a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
-
Cell Lysis and cAMP Detection:
-
After a specific incubation period, the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay kit, often based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. In these assays, endogenously produced cAMP competes with a labeled cAMP derivative for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP to convert the assay signal into absolute cAMP concentrations.
-
For agonists, the cAMP concentrations are plotted against the log of the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.
-
For antagonists, the IC50 value is determined from the inhibition curve.
-
Caption: Generalized workflow for a cAMP functional assay.
Conclusion
This compound and octopamine, while both being derivatives of tyramine, exhibit distinct pharmacological profiles. Octopamine demonstrates weak agonism at several adrenergic receptors, most notably α1 and β2 subtypes, and is a more potent agonist at the β3 subtype, which is implicated in lipolysis. N-Methyltyramine, in contrast, shows no agonistic activity at the tested adrenergic receptors but acts as an antagonist at α2-adrenoceptors. Both compounds are agonists at TAAR1, with N-Methyltyramine being slightly more potent. Their cardiovascular effects appear to be pressor in nature, although likely mediated by different primary mechanisms. The data on their effects on lipolysis are complex and may be species-dependent, with octopamine generally considered stimulatory and N-Methyltyramine's role being less clear and potentially inhibitory.
For researchers and drug development professionals, this comparative guide highlights the importance of detailed pharmacological profiling. The subtle structural differences between these two amines lead to significant functional divergence, underscoring the need for comprehensive in vitro and in vivo characterization to understand their physiological roles and therapeutic potential. The provided experimental protocols serve as a foundation for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological functions and pharmacological and toxicological effects of p-octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of octopamine on arterial pressure and renal function in the normal rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of octopamine on renal function in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. A review of the receptor binding and pharmacological effects of N-methyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to α2-Adrenoceptor Antagonists: Validating the Activity of N-Methyltyramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonistic effects of N-Methyltyramine hydrochloride on α2-adrenoceptors against established antagonists such as Yohimbine, Rauwolscine, and Idazoxan. The information presented herein is supported by experimental data to facilitate the selection of appropriate pharmacological tools for research and development.
Executive Summary
N-Methyltyramine has been identified as an antagonist of α2-adrenoceptors. Experimental evidence demonstrates its ability to inhibit the binding of α2-adrenoceptor agonists and to produce functional antagonistic effects in vivo. However, its affinity for the α2-adrenoceptor is weaker when compared to well-established antagonists like Yohimbine, Rauwolscine, and Idazoxan. This guide offers a detailed comparison of the binding affinities and, where available, the functional potencies of these compounds, alongside comprehensive experimental protocols for their validation.
Data Presentation: Comparative Antagonist Potency
The following tables summarize the binding affinities of this compound and other selected α2-adrenoceptor antagonists.
Table 1: Binding Affinity of this compound at α2-Adrenoceptors
| Compound | Radioligand | Tissue/Cell Line | IC50 (M) |
| N-Methyltyramine | [3H]p-aminoclonidine | Mouse brain | 5.53 x 10⁻⁶[1] |
Table 2: Comparative Binding Affinities (Ki in nM) of α2-Adrenoceptor Antagonists
| Compound | α2A-AR (Ki, nM) | α2B-AR (Ki, nM) | α2C-AR (Ki, nM) |
| Yohimbine | ~1.1 - 3.0 | ~0.6 - 10.0 | ~0.7 |
| Rauwolscine | 3.5 | 0.37 | 0.13 |
| Idazoxan | 1.8 | 1.1 | 1.5 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.
Mandatory Visualization
α2-Adrenoceptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of α2-adrenoceptors and the mechanism of antagonism.
Caption: α2-Adrenoceptor signaling pathway and antagonist action.
Experimental Workflow: Validating α2-Adrenoceptor Antagonism
This diagram outlines the general workflow for validating the antagonistic effect of a compound at α2-adrenoceptors.
Caption: Experimental workflow for α2-adrenoceptor antagonist validation.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptors
This protocol is used to determine the binding affinity of a test compound for α2-adrenoceptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing α2-adrenoceptors (e.g., mouse brain, HEK293 cells transfected with the α2A-adrenoceptor).
-
Radioligand: A high-affinity α2-adrenoceptor ligand labeled with a radioisotope (e.g., [3H]p-aminoclonidine, [3H]rauwolscine).
-
Test Compound: this compound and other antagonists.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled α2-adrenoceptor ligand (e.g., phentolamine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 50-100 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a non-labeled antagonist (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of α2-adrenoceptor activation.
Materials:
-
Cell Line: A cell line expressing the α2-adrenoceptor of interest and capable of producing cAMP (e.g., HEK293 or CHO cells).
-
α2-Adrenoceptor Agonist: e.g., UK-14,304, clonidine.
-
Adenylate Cyclase Activator: e.g., Forskolin.
-
Test Compound: this compound and other antagonists.
-
Cell Culture Medium and Reagents.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen-based kits).
-
Plate Reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test antagonist for a specific period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the α2-adrenoceptor agonist (typically the EC80 concentration) in the presence of an adenylate cyclase activator like forskolin. Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit protocol and measure the intracellular cAMP levels using a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. The data can be fitted to a four-parameter logistic equation to determine the IC50 of the antagonist. A Schild analysis can be performed by generating agonist concentration-response curves in the presence of different fixed concentrations of the antagonist to determine the pA2 value, which is a measure of the antagonist's potency.
Conclusion
The presented data and protocols provide a framework for the validation and comparison of this compound as an α2-adrenoceptor antagonist. While binding assays confirm its interaction with the receptor, functional assays are crucial for a comprehensive understanding of its antagonistic potency. The lower affinity of this compound compared to established antagonists like Yohimbine, Rauwolscine, and Idazoxan suggests it may serve as a useful tool in specific research contexts where a lower potency is desired. Further studies to determine its pA2 value in functional assays are warranted to provide a more complete pharmacological profile.
References
A Comparative Analysis of N-Methyltyramine Hydrochloride Content in Various Plant Extracts
For researchers and professionals in the field of drug development and natural product chemistry, understanding the quantitative distribution of bioactive compounds in different plant sources is critical for standardization, efficacy, and safety. This guide provides a quantitative comparison of N-Methyltyramine hydrochloride in various plant extracts, supported by experimental data and detailed methodologies. N-Methyltyramine, a naturally occurring protoalkaloid, is of significant interest for its potential pharmacological activities.
Quantitative Comparison of N-Methyltyramine
The concentration of N-Methyltyramine can vary significantly depending on the plant species, the specific part of the plant used, the growth conditions, and the extraction methodology employed.[1] The following table summarizes the reported concentrations of N-Methyltyramine in several well-documented botanical sources.
| Botanical Source | Plant Part | N-Methyltyramine Concentration (µg/g) | Reference(s) |
| Citrus aurantium (Bitter Orange) | Ripe Fruit Extract | ~180 | [1] |
| Fruit | >80% of total biogenic amines (as a minor component) | [1] | |
| Hordeum vulgare (Barley) | Raw Barley | ~5 | [1][2] |
| Green Malts | ~21 | [1][2] | |
| Kilned Malts | ~27 | [1][2] | |
| Germinating Roots (10-day growth) | 168 mg from 600 g (equivalent to 280 µg/g) | [1][2] | |
| Green Malt Roots | ~1530 | [2] | |
| Kilned Malt Roots | ~1960 | [2] | |
| Acacia rigidula (Blackbrush Acacia) | Leaves | 240 - 1240 | [2] |
| Acacia berlandieri | Leaves | 190 - 750 | [2] |
| Acacia schweinfurthii | Seeds | 440 | [3] |
Note: The reported concentrations can vary based on the specific cultivar, environmental factors, and the analytical methodology used.[1]
Experimental Protocols
The accurate quantification of this compound in complex botanical matrices requires robust and validated analytical methods. The most common techniques employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).[1]
This protocol outlines a general procedure for the extraction of N-Methyltyramine from plant tissues.[3]
-
Sample Preparation: The plant material is first dried and then ground into a fine powder to increase the surface area for extraction.[3]
-
Acid Extraction: The powdered plant material is subjected to extraction with an acidic solution. This protonates the alkaloids, including N-Methyltyramine, making them soluble in the aqueous phase.[3]
-
Filtration: The mixture is then filtered to separate the solid plant debris from the liquid extract containing the alkaloids.[3]
-
Basification: The pH of the filtrate is adjusted to an alkaline range (typically pH 9-10) using a base like ammonium hydroxide. This step deprotonates the alkaloids, reducing their solubility in water.[3]
-
Solvent Partitioning: The basified aqueous solution is then extracted with an immiscible organic solvent, such as chloroform. The deprotonated N-Methyltyramine partitions into the organic layer.[3]
-
Concentration: The organic solvent is evaporated under reduced pressure to yield a crude alkaloid extract.[3]
This method is a viable option for the quantification of N-Methyltyramine based on its ultraviolet absorbance.[1]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[1]
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid to improve peak shape.[1]
-
Detection Wavelength: N-Methyltyramine has UV absorbance maxima around 225 nm or 275 nm, which can be used for detection.[1]
-
-
Quantification: A calibration curve is constructed using certified reference standards of N-Methyltyramine. The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.[1]
LC-MS/MS is a highly sensitive and specific method for the identification and quantification of N-Methyltyramine, especially in complex matrices.[1]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.[1]
-
Chromatographic Conditions (Example):
-
Quantification: Similar to HPLC-UV, a calibration curve is generated using reference standards to determine the concentration of N-Methyltyramine in the sample.[1]
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates the general workflow for the quantitative comparison of this compound in different plant extracts.
Caption: Experimental workflow for the quantitative comparison of N-Methyltyramine.
Biosynthesis of N-Methyltyramine
The biosynthesis of N-Methyltyramine originates from the amino acid L-tyrosine. The pathway involves a decarboxylation step followed by N-methylation.
References
Assessing the Off-Target Effects of N-Methyltyramine Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
[CITY, STATE] – [Date] – In the intricate landscape of drug discovery and development, a thorough understanding of a compound's interaction with unintended biological targets is paramount. This guide provides a comprehensive comparative analysis of the off-target effects of N-Methyltyramine (NMT) hydrochloride, a protoalkaloid found in various plants and dietary supplements. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of NMT's pharmacological profile against relevant alternatives.
N-Methyltyramine is often marketed for weight loss and athletic performance, yet the scientific evidence supporting these claims is limited.[1] Its primary known pharmacological activities include antagonism of the α2-adrenoceptor and agonism of the Trace Amine-Associated Receptor 1 (TAAR1).[2] However, a broader understanding of its off-target liabilities is crucial for a complete safety and efficacy evaluation.
This guide presents a comparative analysis of NMT with its structural analogs, p-synephrine and p-octopamine, which are also found in dietary supplements. The data is compiled from publicly available experimental findings.
Comparative Bioactivity Data
The following table summarizes the known quantitative data for N-Methyltyramine and its comparators at various molecular targets. This data provides a snapshot of their respective potencies and selectivities.
| Compound | Target | Assay Type | Species | Value (µM) | Reference(s) |
| N-Methyltyramine | α2-Adrenoceptor | Radioligand Binding (IC50) | Rat (Brain) | ~5.5 | [1][2] |
| TAAR1 | Functional (EC50) | Human | ~2 | [2] | |
| Dopamine D2 Receptor | Radioligand Binding (Ki) | Human | 31.3 | [3] | |
| Lipolysis | Functional | Human (Adipocytes) | Weak inhibitor | [4] | |
| Monoamine Oxidase (MAO) | Enzyme Activity | - | Competitive substrate | [2] | |
| p-Synephrine | α1, α2, β1, β2-Adrenoceptors | Radioligand Binding | - | Low affinity | [5][6][7] |
| 5-HT1D, 5-HT2A, 5-HT6 Receptors | Radioligand Binding | - | Affinity noted | [8] | |
| TAAR1 | Radioligand Binding | - | Affinity noted | [8] | |
| Lipolysis | Functional | Human (Adipocytes) | Partially active | [4] | |
| p-Octopamine | α1, α2, β1, β2-Adrenoceptors | Radioligand Binding | - | Low affinity | [5][6][7] |
| β3-Adrenoceptor | Functional | - | Selective agonist | [4] | |
| Lipolysis | Functional | Human (Adipocytes) | Partially active | [4] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Ki: Inhibitor constant.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental processes involved in assessing the off-target effects of N-Methyltyramine, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Figure 1. NMT Signaling Pathways
Figure 2. Off-Target Profiling Workflow
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of N-Methyltyramine's off-target effects.
Radioligand Binding Assay for Adrenergic and Dopamine Receptors
This protocol is a generalized method for determining the binding affinity of a test compound to a specific receptor subtype using a competitive binding assay.
1. Membrane Preparation:
-
Tissues (e.g., rat brain) or cells expressing the target receptor are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate.
-
Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]p-aminoclonidine for α2-adrenoceptors), and varying concentrations of the test compound (N-Methyltyramine hydrochloride) or a reference competitor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The plate is incubated to allow binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Enzyme Inhibition Assay
This protocol describes a method to assess the inhibitory potential of a compound against MAO-A and MAO-B enzymes.
1. Enzyme and Substrate Preparation:
-
Recombinant human MAO-A and MAO-B enzymes are used.
-
A suitable substrate, such as kynuramine, is prepared in an appropriate buffer.
2. Inhibition Assay:
-
The assay is conducted in a 96-well plate.
-
The reaction mixture contains the MAO enzyme, the test compound (this compound) at various concentrations, and the substrate.
-
Control reactions are performed without the inhibitor.
-
The reaction is incubated at 37°C for a specific time.
3. Detection of Product Formation:
-
The enzymatic reaction is stopped, and the amount of product formed is measured. For kynuramine, the formation of 4-hydroxyquinoline can be measured spectrophotometrically.
4. Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
TAAR1 Functional Assay (cAMP Measurement)
This protocol outlines a method to determine the functional activity of a compound at the TAAR1 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Transfection:
-
A suitable host cell line (e.g., HEK293) that does not endogenously express TAAR1 is cultured.
-
The cells are transiently or stably transfected with a plasmid encoding the human TAAR1 receptor.
2. cAMP Accumulation Assay:
-
Transfected cells are seeded in a 96-well plate.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then stimulated with varying concentrations of the test compound (this compound) or a reference agonist.
3. cAMP Measurement:
-
After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
4. Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the test compound concentration.
-
The EC50 value is determined using non-linear regression analysis.
Conclusion
The available data indicates that this compound possesses a distinct pharmacological profile with primary activities at the α2-adrenoceptor and TAAR1. Its affinity for the dopamine D2 receptor is significantly lower. Compared to its structural analogs, p-synephrine and p-octopamine, which exhibit broad but weak interactions with adrenergic receptors, NMT's more defined interactions warrant further investigation. The lack of comprehensive quantitative data across a wider range of off-target receptors and enzymes highlights a critical gap in the current understanding of NMT's full pharmacological spectrum. Researchers are encouraged to utilize the provided methodologies to conduct further studies to fully elucidate the off-target effects of this and other related compounds, thereby ensuring a more complete safety and efficacy assessment in the context of drug development and dietary supplement evaluation.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of this compound in humans have not been definitively established.
References
- 1. Antagonistic effect of N-methyltyramine on alpha2-adrenoceptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 3. Monitoring of the dopamine D2 receptor agonists hordenine and N-methyltyramine during the brewing process and in commercial beer samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. <i>p</i>‐Synephrine, ephedrine, <i>p</i>‐octopamine and <i>m</i>‐synephrine: Comparative mechanistic, physiological and… [ouci.dntb.gov.ua]
- 7. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Methyltyramine Hydrochloride and Hordenine for Researchers
For Immediate Release
This comprehensive guide offers a detailed comparative analysis of N-Methyltyramine hydrochloride and hordenine, two structurally related biogenic amines. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological data, experimental methodologies, and mechanistic insights to facilitate informed research decisions.
Introduction
N-Methyltyramine (NMT) and hordenine are naturally occurring phenethylamine alkaloids found in various plants, notably barley.[1][2] Chemically, hordenine is the N,N-dimethyl derivative of tyramine, while N-Methyltyramine is its N-methyl counterpart.[1] Hordenine is, therefore, the N-methyl derivative of N-Methyltyramine.[1] Their structural similarity translates into overlapping but distinct pharmacological profiles, which are of significant interest in fields ranging from pharmacology to nutritional science. This guide provides a head-to-head comparison of their performance based on available experimental data.
Chemical Structure and Properties
| Feature | This compound | Hordenine |
| Chemical Name | 4-[2-(methylamino)ethyl]phenol hydrochloride | 4-[2-(dimethylamino)ethyl]phenol |
| Synonyms | NMT HCl, Methyl-4-tyramine HCl | N,N-Dimethyltyramine, Anhaline, Peyocactin |
| Molecular Formula | C₉H₁₄ClNO | C₁₀H₁₅NO |
| Molecular Weight | 187.67 g/mol | 165.23 g/mol |
| Chemical Structure |
Pharmacological Profile: A Comparative Overview
Both N-Methyltyramine and hordenine interact with various components of the monoaminergic system, yet their mechanisms and potencies exhibit notable differences.
Mechanism of Action
N-Methyltyramine (NMT) is primarily characterized as an α2-adrenoceptor antagonist and a Trace Amine-Associated Receptor 1 (TAAR1) agonist.[3][4][5] Its antagonist activity at α2-adrenoceptors can lead to an increase in the release of norepinephrine.[6] NMT is also a potent stimulant of gastrin and pancreatic secretions.[4][7]
Hordenine is described as an indirectly acting adrenergic agent, promoting the release of stored norepinephrine.[8] It is a selective substrate for monoamine oxidase-B (MAO-B) and a potent stimulant of gastrin release, showing equipotency to NMT in this regard.[1][9] Furthermore, hordenine has been identified as an agonist at the dopamine D2 receptor and also interacts with TAAR1.[10][11][12]
Quantitative Comparison of Receptor Activity
The following table summarizes the available quantitative data on the interaction of N-Methyltyramine and hordenine with key molecular targets.
| Target Receptor | Compound | Species | Assay Type | Value (Unit) | Reference(s) |
| Trace Amine-Associated Receptor 1 (TAAR1) | N-Methyltyramine | Human | Functional (cAMP) | EC₅₀ = 6.78 µM | [13] |
| Hordenine | Human | Functional (cAMP) | EC₅₀ = 10.60 µM | [13] | |
| N-Methyltyramine | Human | Functional (cAMP) | EC₅₀ = 23 µM | [3][12] | |
| Hordenine | Human | Functional (cAMP) | EC₅₀ = 47 µM | [12] | |
| α2-Adrenoceptor | N-Methyltyramine | Rat (Brain) | Competition Binding ([³H]p-aminoclonidine) | IC₅₀ = 5.5 µM | [3][4] |
| α2A-Adrenoceptor | Hordenine | Human | Functional (Ca²⁺ response) | EC₅₀ = 690 µM, Eₘₐₓ = 12% | [12] |
| Dopamine D2 Receptor | N-Methyltyramine | Not Specified | Binding Affinity | Kᵢ = 31.3 µM | [10] |
| Hordenine | Not Specified | Binding Affinity | Similar to NMT | [10] | |
| Hordenine | Not Specified | Functional | EC₅₀ = 3.7 µM | [14] | |
| Hordenine | Not Specified | Binding Affinity | Kᵢ = 13 µM | [14] | |
| Monoamine Oxidase-B (MAO-B) | Hordenine | Rat (Liver) | Deamination | Kₘ = 479 µM | [9] |
EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant; Kₘ: Michaelis constant; Eₘₐₓ: Maximum efficacy.
Pharmacokinetic Profiles
| Parameter | N-Methyltyramine | Hordenine |
| Species | Rabbits, Mice | Horses, Humans |
| Administration | Intravenous | Intravenous, Oral |
| Plasma Half-Life | T₁/₂α = 0.3 min, T₁/₂β = 5.6 min (Rabbits) | T₁/₂α = ~3 min, T₁/₂β = ~35 min (Horses, IV); 52.7–66.4 min (Humans, after beer consumption) |
| Distribution | Rapid and extensive to all organs sampled.[15] A small amount crosses the blood-brain barrier in mice.[4] | Data suggests an open two-compartment model in horses.[16] |
| Metabolism | Extremely fast in vivo.[15] | Metabolized to hordenine sulfate and glucuronide in humans.[17][18] |
| Excretion | ~80% of the dose recovered in urine within 1 hour in mice.[4] | 9.9% of the ingested dose excreted in urine within 24 hours in humans.[17][18] |
| Reference(s) | [4][15] | [1][16][17][18] |
Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol outlines a general methodology for determining the binding affinity of a compound to α2-adrenoceptors using a competitive radioligand binding assay.[6][19][20]
1. Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]p-aminoclonidine), and varying concentrations of the unlabeled test compound (N-Methyltyramine or hordenine).
-
For determining non-specific binding, a separate set of wells should contain an excess of a known α2-adrenoceptor ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
3. Termination and Detection:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by performing a non-linear regression analysis of the competition binding data.
Functional Assay for TAAR1 Activation (cAMP Measurement)
This protocol describes a method to assess the functional activity of compounds at the human TAAR1 by measuring cyclic AMP (cAMP) production.[3][6][21][22]
1. Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293) that does not endogenously express TAAR1.
-
Transiently or stably transfect the cells with a plasmid encoding the human TAAR1 receptor.
2. cAMP Accumulation Assay:
-
Seed the transfected cells in a multi-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of the test compound (N-Methyltyramine or hordenine) or a reference agonist for a defined period.
3. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
4. Data Analysis:
-
Generate dose-response curves and determine the EC₅₀ value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with N-Methyltyramine and hordenine.
Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of N-Methyltyramine and hordenine.
Conclusion
This compound and hordenine, while structurally similar, display distinct pharmacological profiles. N-Methyltyramine acts as an α2-adrenoceptor antagonist and a moderately potent TAAR1 agonist. Hordenine functions as an indirect adrenergic agent, a selective MAO-B substrate, and an agonist at both TAAR1 and dopamine D2 receptors. Their potencies at shared targets such as TAAR1 differ, with N-Methyltyramine showing slightly higher potency in some studies. The provided data and experimental frameworks offer a foundation for researchers to conduct further rigorous comparative studies to fully elucidate their therapeutic potential and physiological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. sucp.ac.in [sucp.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 5. A review of the receptor binding and pharmacological effects of N-methyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stimulatory effect of N-methyltyramine, a congener of beer, on pancreatic secretion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pharmacological effects of hordenine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deamination of hordenine by monoamine oxidase and its action on vasa deferentia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring of the dopamine D2 receptor agonists hordenine and N-methyltyramine during the brewing process and in commercial beer samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disposition of N-methyl-[ring-3,5-3H]tyramine in rabbits and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. madbarn.com [madbarn.com]
- 17. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Methyltyramine Hydrochloride: Correlating Concentration with Physiological Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Methyltyramine hydrochloride (NMTH), examining its physiological effects in relation to its concentration and comparing its performance with structurally similar alternatives. The information herein is supported by experimental data to aid in research and development.
Introduction to N-Methyltyramine (NMT)
N-Methyltyramine (NMT) is a naturally occurring protoalkaloid and trace amine found in various plants.[1] As the N-methylated analog of tyramine, it shares numerous pharmacological properties with other biogenic amines.[1] Its primary mechanism of action involves the modulation of adrenergic and trace amine-associated receptors, leading to a range of physiological responses, most notably affecting the cardiovascular system.[1][2] This guide focuses on the pressor and cardiac effects of NMTH, contrasting them with tyramine and p-synephrine.
Mechanism of Action and Signaling Pathways
N-Methyltyramine exerts its effects through a dual mechanism: acting as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and as an antagonist at the α2-adrenergic receptor.[1][2]
-
TAAR1 Agonism: TAAR1 is predominantly a Gs protein-coupled receptor (GPCR).[3] Upon activation by NMT, the Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[3] The EC50 of NMT on the human TAAR1 receptor is approximately 2 µM.[1]
-
α2-Adrenergic Receptor Antagonism: The α2-adrenergic receptor is coupled to an inhibitory G protein (Gi).[2][5] When activated by endogenous agonists like norepinephrine, it inhibits adenylyl cyclase, thereby reducing cAMP levels.[5] By acting as an antagonist, NMT blocks this inhibitory signal. This prevents the decrease in cAMP, contributing to an overall increase in or maintenance of cAMP-mediated signaling.[2]
The primary physiological outcome of these actions is the release of norepinephrine from nerve terminals, which is largely responsible for the observed cardiovascular effects.[6][7]
Comparative Analysis of Physiological Responses
The physiological response to N-Methyltyramine and its alternatives varies significantly based on the compound, dose, and experimental model. The data below summarizes key cardiovascular effects. A major limitation in direct comparison is the variability in experimental subjects and methodologies across studies.
| Compound | Concentration / Dose | Route of Admin. | Experimental Model | Physiological Response | Citation(s) |
| N-Methyltyramine HCl | 1-2.5 µM solution | Intravenous (IV) | Dog (~10 kg) | Blood Pressure Increase: >130 mmHg | [1] |
| N-Methyltyramine HCl | 10 mg/kg | Subcutaneous (SC) | Mouse | Norepinephrine Release: +36% from heart | [1] |
| Tyramine | Not specified | Intravenous (IV) | Anesthetized Rat | Increased Mean Arterial Blood Pressure & Heart Rate | [6] |
| Tyramine | 10-25 mg | Oral | Human (on MAOIs) | Severe Adrenergic Response (Hypertension) | [6] |
| p-Synephrine | 49 mg | Oral | Healthy Human | No significant change in Systolic BP or Heart Rate. Small decrease in Diastolic BP (-4.5 mmHg). | |
| p-Synephrine | 103 mg | Oral | Healthy Human | No significant change in Systolic BP or Heart Rate. Acute reduction in Diastolic BP. |
Note: The data presented is compiled from different studies and is not the result of a direct head-to-head comparison. Interpretations should be made with caution.
Detailed Experimental Protocol: In Vivo Cardiovascular Assessment
This section outlines a synthesized protocol for assessing the acute cardiovascular effects of a test compound like this compound in an anesthetized rat model, based on established methodologies.[8][9][10]
Methodology Details:
-
Animal Preparation:
-
An adult Sprague-Dawley or Wistar rat is anesthetized using an appropriate agent (e.g., urethane 1.2 g/kg, i.p. or ketamine/xylazine i.p.).[8][11] Anesthesia depth is confirmed by lack of pedal reflex.
-
The animal is placed supine on a heated surgical table to maintain body temperature.
-
A midline cervical incision is made to expose the trachea, which is cannulated to ensure a clear airway.
-
The left common carotid artery is isolated and cannulated with a heparinized saline-filled catheter. This catheter is connected to a pressure transducer for direct blood pressure measurement.[8][10]
-
The right jugular vein is isolated and cannulated for intravenous administration of test compounds.[8][12]
-
-
Data Acquisition:
-
The pressure transducer is connected to a data acquisition system (e.g., PowerLab, Biopac) to continuously record systolic, diastolic, and mean arterial pressure. Heart rate is derived from the pressure waveform.
-
The system is calibrated against a known pressure source (mercury or digital sphygmomanometer) before recording.[8]
-
-
Experimental Procedure:
-
Following surgery, the animal is allowed a stabilization period of at least 20 minutes to ensure hemodynamic stability.
-
A bolus injection of the vehicle (e.g., sterile saline) is administered to establish a baseline response.
-
This compound, dissolved in the vehicle, is administered intravenously in escalating doses.
-
Hemodynamic parameters are recorded continuously throughout the experiment, and the peak response for each dose is determined.
-
-
Data Analysis:
-
The change in blood pressure (ΔmmHg) and heart rate (Δbpm) from the pre-dose baseline is calculated for each concentration.
-
Data are typically expressed as mean ± SEM. Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test, to compare dose-related effects to the vehicle control.
-
Conclusion
The available data indicates that this compound is a potent pressor agent, an effect largely mediated by norepinephrine release secondary to its dual action on TAAR1 and α2-adrenergic receptors. Its cardiovascular profile appears markedly different from p-synephrine, which shows little to no pressor activity at common oral doses, and more aligned with its parent compound, tyramine.[1][6] The significant pressor response observed in preclinical models highlights the need for careful dose-consideration in research applications. The provided methodologies offer a framework for conducting further comparative studies to precisely quantify the dose-response relationship and further elucidate its physiological effects.
References
- 1. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Genotype and Vascular Phenotype Linked by Catecholamine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. ejbio.org [ejbio.org]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Safety Operating Guide
Navigating the Safe Disposal of N-Methyltyramine Hydrochloride: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection within research and drug development settings. N-Methyltyramine hydrochloride, a bioactive compound, requires careful handling and adherence to specific disposal protocols due to its potential hazards.
This guide provides essential safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound, ensuring compliance with regulatory standards and promoting a culture of safety in the laboratory.
Hazard Profile and Safety Data
This compound is classified as a hazardous substance. It is harmful if swallowed, comes into contact with skin, or is inhaled, and it can cause serious skin and eye irritation.[1] All personnel handling this compound must be familiar with its hazard profile and utilize appropriate personal protective equipment (PPE).
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ClNO | [2] |
| Molecular Weight | 187.67 g/mol | [2] |
| Melting Point | 141-149°C | - |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | [2] |
Experimental Protocols: Proper Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4] The following protocol outlines the necessary steps for its safe collection and disposal.
1. Personal Protective Equipment (PPE) and Preparation: Before beginning any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for any signs of degradation or punctures before use.
-
Body Protection: A fully buttoned laboratory coat. A chemical-resistant apron is recommended if there is a risk of splashing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood. If significant dust is present, a NIOSH-approved respirator is required.[1]
2. Waste Segregation and Containerization: Proper segregation and containment are crucial to prevent accidental chemical reactions.
-
Solid Waste:
-
Place pure this compound powder, contaminated weighing papers, gloves, and other solid materials into a designated, leak-proof hazardous waste container with a secure lid.[3]
-
The container must be chemically compatible with the compound. It is advisable to double-bag chemically contaminated lab trash in clear plastic bags to allow for visual inspection.[5]
-
-
Liquid Waste:
-
Empty Containers:
-
Thoroughly empty the original container. The first rinse of the container should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[6]
-
After appropriate rinsing, deface the original label and manage the empty container as per your institution's guidelines, which may permit disposal as regular waste or require it to be treated as hazardous waste.[7][8]
-
3. Labeling and Storage: Accurate labeling and proper storage are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[4][9][10]
-
The label must include the full chemical name, "this compound," and the approximate quantity or concentration.[4]
-
Include the appropriate hazard pictograms (e.g., exclamation mark for irritant).[3][4]
-
Note the date of waste generation and the laboratory of origin (building, room number, and Principal Investigator's name).[4]
-
-
Storage:
4. Arranging for Final Disposal: The final disposal must be handled by authorized personnel or a licensed contractor.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3]
-
Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.[3]
-
One suggested disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust system.[2] However, this should only be performed by a licensed disposal facility.
Mandatory Visualizations
This compound Disposal Workflow
Caption: A step-by-step workflow for the safe disposal of this compound.
Logical Relationship for Waste Segregation
Caption: Segregation of N-Methyltyramine HCl waste into appropriate containers for disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. nationalacademies.org [nationalacademies.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. medlabmag.com [medlabmag.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Methyltyramine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Methyltyramine hydrochloride, a phenethylamine alkaloid used in research. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Understanding its specific risks is the first step toward safe handling. The compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Wear compatible chemical-resistant gloves.[2][3] | To prevent skin contact and subsequent irritation or absorption.[1] |
| Eye and Face Protection | Use chemical safety goggles or glasses with side shields. A face shield may be appropriate in some situations.[3][4] | To protect against splashes that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, or a chemical-resistant suit to prevent skin exposure.[5] | To avoid contact with skin and contamination of personal clothing.[5] |
| Respiratory Protection | Use a NIOSH-approved respirator (e.g., N95) when handling the powder, especially if dust generation is likely.[6] | To prevent inhalation, which can cause respiratory irritation.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Keep away from incompatible substances such as strong oxidizing agents.[7]
2. Handling and Preparation:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust when handling the solid form.
-
For weighing, use an analytical balance within a ventilated enclosure.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing. This compound is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Phosphate-buffered saline (PBS) at varying concentrations.[8]
3. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][5]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Characterization: All waste containing this compound should be considered hazardous waste.
-
Containerization: Collect waste in clearly labeled, sealed containers.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it with household garbage or allow it to enter the sewage system.[1] Contaminated packaging should be disposed of as unused product.[6]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
